molecular formula C8H9N3O3S B1586005 MAC13772 CAS No. 4871-40-3

MAC13772

Cat. No.: B1586005
CAS No.: 4871-40-3
M. Wt: 227.24 g/mol
InChI Key: CZXFCCXLFQCYBK-UHFFFAOYSA-N
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Description

MAC13772 is a useful research compound. Its molecular formula is C8H9N3O3S and its molecular weight is 227.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-nitrophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFCCXLFQCYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384537
Record name 2-[(2-nitrophenyl)thio]ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4871-40-3
Record name 2-[(2-nitrophenyl)thio]ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

MAC13772: A Targeted Inhibitor of Biotin Biosynthesis in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MAC13772 is a novel antibacterial compound that demonstrates potent and specific inhibitory activity against Escherichia coli by targeting the essential biotin biosynthesis pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, the affected metabolic pathway, and its mode of inhibition. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and drug development efforts.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The biotin biosynthesis pathway is an attractive target for antimicrobial drug development as it is essential for bacterial survival and is absent in humans.[1] this compound was identified from a high-throughput screen of small molecules that inhibit the growth of E. coli under nutrient-limited conditions.[1][2] Its antibacterial activity is specifically reversed by the addition of biotin, indicating a targeted mechanism within this pathway.[2]

Mechanism of Action

Molecular Target: BioA

The primary molecular target of this compound in E. coli is the enzyme 7,8-diaminopelargonic acid synthase (BioA).[1][2] BioA is a pyridoxal-5'-phosphate (PLP)-dependent transaminase that catalyzes the antepenultimate step in the biotin biosynthesis pathway.[1][2]

Inhibition of the Biotin Biosynthesis Pathway

This compound specifically interrupts the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1][2] This enzymatic step is crucial for the synthesis of biotin, an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and other vital cellular processes.

The inhibitory effect of this compound is uniquely suppressed by biotin and the downstream intermediates of the BioA-catalyzed reaction, DAPA and dethiobiotin (DTB), but not by the upstream substrate KAPA.[2] This provides strong evidence that BioA is the specific target of this compound.

Mode of Inhibition

The inhibitory activity of this compound is attributed to the interaction of its hydrazine moiety with the PLP cofactor in the active site of the BioA enzyme.[1][2] This interaction likely leads to the formation of a stable adduct, thereby inactivating the enzyme. Spectral analysis of the BioA-MAC13772 interaction shows a 1:1 stoichiometric relationship between the inhibitor and the enzyme.[2] A crystal structure of E. coli BioA in complex with this compound has been solved (PDB ID: 6ED7), providing detailed insights into the molecular interactions.

Quantitative Data

The inhibitory potency of this compound against E. coli BioA and its antibacterial activity have been quantified through various assays.

Parameter Value Assay Reference
IC50 vs. Recombinant E. coli BioA 250 ± 28 nMEnzyme Inhibition Assay[2]
Minimum Inhibitory Concentration (MIC) vs. E. coli Not explicitly stated in the provided search results. Further research is needed to determine the MIC values against various E. coli strains.Broth Microdilution

Structure-Activity Relationship (SAR): A study of 24 analogs of this compound has been conducted to explore the structure-activity relationship. The antibacterial activity was found to be sensitive to modifications of the benzyl ring and the hydrazine moiety. For instance, the position of a nitro group on the benzyl ring significantly impacted activity, with the ortho- position being the most favorable.[2]

Experimental Protocols

Recombinant E. coli BioA Expression and Purification

A detailed protocol for the expression and purification of recombinant BioA is essential for in vitro inhibition studies. While the specific protocol used for this compound characterization is not fully detailed in the provided search results, a general procedure can be outlined.

  • Gene Cloning: The bioA gene from E. coli is cloned into an expression vector, often with a polyhistidine tag (His-tag) to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Protein Expression: The transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.

  • Purification: The His-tagged BioA protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The purified protein is then dialyzed and stored for use in subsequent assays.

BioA Enzyme Inhibition Assay (E. coli bioA Auxotroph Feeding Assay)

This whole-cell assay is used to determine the inhibitory activity of compounds against BioA.

  • Strain: An E. coli strain auxotrophic for BioA (unable to synthesize its own biotin due to a non-functional bioA gene) is used.

  • Culture Conditions: The bioA auxotroph is grown in a minimal medium supplemented with a limiting concentration of a biotin precursor that can be taken up by the cells and converted to biotin by the downstream enzymes (e.g., DAPA).

  • Assay Setup: The assay is typically performed in a 96-well plate format. The bioA auxotroph is incubated with varying concentrations of the test compound (this compound) in the presence of the substrate for the BioA enzyme (KAPA).

  • Readout: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600). The inhibition of growth corresponds to the inhibition of the BioA enzyme.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of growth, is calculated from the dose-response curve.

UV-Visible Spectral Analysis of BioA-MAC13772 Interaction

This spectrophotometric method is used to study the direct interaction between the inhibitor and the enzyme.

  • Preparation: Purified BioA protein is placed in a quartz cuvette.

  • Titration: A baseline UV-visible spectrum of the BioA solution is recorded. Small aliquots of a concentrated stock solution of this compound are then titrated into the cuvette.

  • Spectral Measurement: After each addition of the inhibitor, the mixture is allowed to equilibrate, and a new UV-visible spectrum is recorded.

  • Analysis: Changes in the absorbance spectrum, particularly in the region where the PLP cofactor absorbs light, are monitored. The formation of a new spectral species indicates the formation of a complex between this compound and the PLP cofactor in the active site of BioA. Plotting the change in absorbance at a specific wavelength against the molar ratio of inhibitor to enzyme can be used to determine the stoichiometry of the interaction.[2]

Visualizations

Biotin Biosynthesis Pathway in E. coli and the Site of this compound Inhibition

Biotin_Biosynthesis_Pathway KAPA 7-Keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->BioA BioA->DAPA

Caption: Inhibition of the E. coli biotin biosynthesis pathway by this compound.

Experimental Workflow for Identification and Characterization of this compound

Experimental_Workflow cluster_screening Screening & Identification cluster_characterization Mechanism of Action Characterization HTS High-Throughput Screen (E. coli growth inhibition) Metabolite_Suppression Metabolite Suppression Profiling HTS->Metabolite_Suppression Identify_this compound Identification of this compound (Suppressed by Biotin) Metabolite_Suppression->Identify_this compound Target_Hypothesis Hypothesis: Target is in Biotin Biosynthesis Pathway Identify_this compound->Target_Hypothesis BioA_Inhibition BioA Inhibition Assay (IC50 Determination) Target_Hypothesis->BioA_Inhibition Spectral_Analysis UV-Vis Spectral Analysis (Direct Interaction) BioA_Inhibition->Spectral_Analysis SAR Structure-Activity Relationship Studies BioA_Inhibition->SAR

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and specific inhibitor of the E. coli enzyme BioA, a key component of the essential biotin biosynthesis pathway. Its well-defined mechanism of action, potent enzymatic inhibition, and demonstrated antibacterial activity make it a valuable chemical probe for studying bacterial metabolism and a promising lead compound for the development of novel antibiotics. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other inhibitors of this vital bacterial pathway.

References

MAC13772 as a BioA Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MAC13772, a potent inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), a critical component of the biotin biosynthesis pathway in bacteria. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound serves as a valuable chemical probe for studying bacterial metabolism and as a promising lead compound for the development of novel antibacterial agents, particularly against pathogens dependent on de novo biotin synthesis, such as Mycobacterium tuberculosis.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. The biotin biosynthesis pathway, essential for many bacteria but absent in humans, presents an attractive avenue for the development of new therapeutics. Biotin, also known as vitamin B7, is a vital cofactor for enzymes involved in crucial metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.

This compound was identified through a whole-cell screening of Escherichia coli under nutrient-limiting conditions, followed by a metabolite suppression assay that uniquely implicated the biotin biosynthesis pathway.[1][2] This compound specifically targets BioA, the enzyme responsible for the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the synthesis of biotin.[1]

Mechanism of Action

This compound is a potent inhibitor of BioA, a pyridoxal-5'-phosphate (PLP)-dependent transaminase. The inhibitory activity of this compound stems from the interaction of its hydrazine moiety with the PLP cofactor in the active site of the BioA enzyme.[1] This interaction leads to the formation of a stable, covalent adduct, effectively inactivating the enzyme.[1][3] The formation of this adduct has been confirmed by UV-visible spectral analysis, which shows a characteristic shift in the maximum absorbance of the PLP-bound enzyme upon titration with this compound.[1] Further structural elucidation of the E. coli BioA-MAC13772 complex has been achieved through X-ray crystallography (PDB ID: 6ED7).

Quantitative Data

The inhibitory potency and antibacterial activity of this compound have been quantified through various assays. The following tables summarize the available data.

Table 1: In Vitro BioA Inhibition

Target EnzymeOrganismAssay TypeParameterValueReference
BioAEscherichia coliRecombinant Enzyme AssayIC50250 ± 28 nM[1]

Table 2: Antibacterial Spectrum of this compound

Bacterial SpeciesStrainGrowth ConditionParameterValue (µg/mL)Reference
Escherichia coliM9 Minimal MediaMICNot explicitly stated[1]
Mycobacterium tuberculosisH37RvIn vitroMIC99Not available for this compound
Mycobacterium tuberculosisMDR MS-115In vitroMIC99Not available for this compound

Experimental Protocols

Recombinant BioA Purification and Enzymatic Assay

This protocol describes the general steps for purifying recombinant BioA and performing an enzymatic assay to determine the inhibitory concentration of compounds like this compound.

4.1.1. Recombinant BioA Expression and Purification

  • Gene Cloning and Expression: The bioA gene from the desired bacterial species (e.g., E. coli) is cloned into an expression vector, often with an affinity tag (e.g., 6x-His tag), and transformed into a suitable expression host like E. coli BL21(DE3).

  • Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) with the appropriate antibiotic to an optimal optical density (OD600 of 0.5-0.6). Protein expression is then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or a French press.

  • Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant containing the soluble recombinant BioA is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

  • Washing and Elution: The column is washed with a wash buffer to remove non-specifically bound proteins. The purified BioA is then eluted using an elution buffer containing a high concentration of an agent like imidazole.

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay like the Bradford or BCA assay.

4.1.2. BioA Enzymatic Inhibition Assay (Feeding Assay of a bioA Auxotroph)

This assay indirectly measures the activity of recombinant BioA by its ability to produce DAPA, which can then be utilized by a bioA auxotrophic strain of bacteria to grow.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant BioA, its substrate KAPA, the amino donor S-adenosylmethionine (SAM), and the PLP cofactor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated to allow for the enzymatic conversion of KAPA to DAPA.

  • Bioassay: The reaction products are then added to a culture of a bioA auxotrophic bacterial strain (a strain that cannot produce its own DAPA and thus requires it for growth) in a minimal medium.

  • Growth Measurement: The growth of the auxotrophic strain is monitored over time by measuring the optical density at 600 nm (OD600). The extent of growth is proportional to the amount of DAPA produced by the recombinant BioA.

  • IC50 Determination: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable model.[1]

Whole-Cell Screening and Metabolite Suppression Assay

This workflow was employed to identify and characterize this compound.

4.2.1. High-Throughput Whole-Cell Growth Inhibition Screen

  • Bacterial Strain and Media: A wild-type bacterial strain (e.g., E. coli) is grown in a nutrient-limited minimal medium (e.g., M9 minimal media).

  • Compound Library Screening: A library of small molecules is screened at a fixed concentration against the bacterial culture in a high-throughput format (e.g., 96- or 384-well plates).

  • Growth Monitoring: Bacterial growth is monitored over a set period by measuring the OD600.

  • Hit Identification: Compounds that exhibit significant growth inhibition are identified as primary hits.

4.2.2. Metabolite Suppression Assay

  • Hit Compound Validation: The inhibitory activity of the primary hits is confirmed.

  • Metabolite Supplementation: The inhibitory assay is repeated in the presence of various supplemented metabolites, including individual amino acids, vitamins, and nucleobases.

  • Identification of Suppressors: Metabolites that rescue bacterial growth in the presence of the inhibitory compound are identified. For this compound, biotin and the downstream products of the BioA reaction (DAPA and dethiobiotin) were found to suppress its antibacterial activity.[1]

  • Target Pathway Implication: The specific metabolite that reverses the inhibition points towards the metabolic pathway targeted by the compound.

Visualizations

Biotin Biosynthesis Pathway and this compound Inhibition

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis (Late Stages) cluster_inhibition Inhibition Mechanism KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target of this compound) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound BioA_Enzyme BioA Enzyme This compound->BioA_Enzyme Covalent Adduct Formation with PLP Cofactor

Caption: Biotin biosynthesis pathway and the inhibitory action of this compound on BioA.

Experimental Workflow for this compound Discovery

Experimental_Workflow cluster_discovery Discovery and Characterization Workflow Screening Whole-Cell High-Throughput Screen (E. coli in nutrient-limited media) Hits Identification of Growth Inhibitors (Primary Hits) Screening->Hits MetaboliteAssay Metabolite Suppression Assay Hits->MetaboliteAssay TargetID Target Pathway Identification (Biotin Biosynthesis) MetaboliteAssay->TargetID BioA_Inhibition In Vitro BioA Inhibition Assay (IC50 Determination) TargetID->BioA_Inhibition Mechanism Mechanism of Action Studies (PLP Adduct Formation) BioA_Inhibition->Mechanism FinalCompound This compound Mechanism->FinalCompound

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a well-characterized inhibitor of BioA with demonstrated antibacterial potential. Its specific mechanism of action, involving the covalent modification of the essential PLP cofactor, makes it a valuable tool for probing the biotin biosynthesis pathway in various bacteria. The information and protocols provided in this guide are intended to facilitate further research into this compound and other BioA inhibitors, with the ultimate goal of developing new and effective treatments for bacterial infections, including tuberculosis. Further studies are warranted to determine the full antibacterial spectrum and in vivo efficacy of this compound.

References

In-Depth Technical Guide: The Antibacterial Spectrum of MAC13772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAC13772 is a novel antibacterial compound with a targeted mechanism of action against biotin biosynthesis.[1][2][3] It functions as a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin synthesis pathway.[1][2][3] This targeted action disrupts the production of biotin, an essential cofactor for cellular metabolism, leading to the inhibition of bacterial growth. The antibacterial efficacy of this compound is notably dependent on biotin-limiting conditions. This document provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its activity against various bacterial species, the experimental protocols used for its evaluation, and its underlying mechanism of action.

Mechanism of Action

This compound exerts its antibacterial effect by specifically inhibiting the enzyme BioA, which catalyzes the antepenultimate step in the biotin biosynthesis pathway.[1][2][3] The compound has a high affinity for BioA, with a reported half-maximal inhibitory concentration (IC50) of approximately 250 nM.[1][3] The inhibitory action is believed to result from the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[4] This interaction is stoichiometric, meaning one molecule of this compound binds to one molecule of the enzyme.

Signaling Pathway Diagram

MAC13772_Mechanism_of_Action cluster_biotin_synthesis Biotin Biosynthesis Pathway KAPA KAPA BioA BioA (7,8-diaminopelargonic acid synthase) KAPA->BioA SAM DAPA DAPA BioA->DAPA ... ... DAPA->... Biotin Biotin ...->Biotin This compound This compound This compound->Inhibition Inhibition->BioA

Caption: Mechanism of action of this compound in the biotin biosynthesis pathway.

Antibacterial Spectrum

The antibacterial activity of this compound has been primarily characterized against Escherichia coli. However, recent studies have indicated a broader potential spectrum, including activity against clinically significant pathogens such as Pseudomonas aeruginosa. The efficacy of this compound is contingent on the availability of biotin in the growth medium, with its inhibitory effects being more pronounced in biotin-depleted environments.

Quantitative Antibacterial Activity of this compound
Bacterial SpeciesStrainMIC (µg/mL)Medium ConditionsReference
Escherichia coliK-12Not explicitly statedNutrient-limitedZlitni S, et al. (2013)[1][2][3]
Pseudomonas aeruginosaCarbapenem-Resistant (CRPA)IC50 determinedBiotin-lacking LBThe opportunistic pathogen Pseudomonas aeruginosa exploits the bacterial biotin synthesis pathway to benefit its infectivity (2023)[5][6]

Note: A comprehensive Minimum Inhibitory Concentration (MIC) table against a broad panel of bacteria is not yet available in the public domain. The available data focuses on the proof-of-concept of its mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using standard broth microdilution methods, which are essential for quantifying its antibacterial potency.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate nutrient-limited media

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth medium in a 96-well plate.

  • Inoculum preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: Positive (no drug) and negative (no bacteria) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.

Experimental Workflow for MIC Determination

MIC_Determination_Workflow Start Start Prepare_Drug Prepare serial dilutions of this compound Start->Prepare_Drug Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate 96-well plate Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC value Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
BioA Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on its molecular target, the BioA enzyme.

Objective: To determine the IC50 value of this compound against BioA.

Materials:

  • Purified recombinant BioA enzyme

  • Substrate (KAPA) and cofactor (SAM)

  • This compound in various concentrations

  • Assay buffer (e.g., HEPES)

  • Detection system (e.g., HPLC or a coupled enzyme assay)

Procedure:

  • Reaction setup: The reaction mixture containing buffer, BioA, KAPA, and SAM is prepared.

  • Inhibitor addition: this compound is added to the reaction mixtures at a range of concentrations.

  • Initiation and incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated for a defined period at a controlled temperature.

  • Quenching: The reaction is stopped.

  • Product quantification: The amount of product (DAPA) formed is quantified using a suitable analytical method.

  • IC50 calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy

Currently, there is limited publicly available data on the in vivo efficacy of this compound in animal models of infection. However, a recent study has suggested its potential in a murine model of P. aeruginosa infection, where it was shown to dampen the viability of carbapenem-resistant strains and interfere with the production of the virulence factor pyocyanin.[5][6] Further preclinical studies are required to fully evaluate its therapeutic potential.

Conclusion and Future Directions

This compound represents a promising antibacterial agent with a novel mechanism of action targeting the essential biotin biosynthesis pathway. Its demonstrated in vitro activity against E. coli and potential against challenging pathogens like P. aeruginosa warrant further investigation. Key future research directions should include:

  • Comprehensive spectrum analysis: Determining the MICs of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including the ESKAPE pathogens.

  • In vivo efficacy studies: Conducting robust preclinical studies in various animal infection models to evaluate its therapeutic efficacy, pharmacokinetics, and pharmacodynamics.

  • Resistance studies: Investigating the potential for and mechanisms of bacterial resistance to this compound.

  • Structure-activity relationship (SAR) studies: Optimizing the chemical structure of this compound to improve its potency, spectrum of activity, and pharmaceutical properties.

The continued exploration of this compound and its analogs could lead to the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

The Impact of MAC13772 on the Biotin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets. The biotin biosynthesis pathway, essential for bacterial survival and absent in humans, represents a promising avenue for the development of new antibacterial agents. This technical guide provides an in-depth analysis of the compound MAC13772, a potent inhibitor of a key enzyme in this pathway, BioA. We will delve into the mechanism of action of this compound, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for the key assays used in its characterization. Furthermore, this guide includes visualizations of the biotin biosynthesis pathway, the mechanism of this compound inhibition, and the experimental workflows employed in its study.

Introduction to the Biotin Biosynthesis Pathway

Biotin, also known as vitamin B7, is an essential cofactor for a variety of metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans obtain biotin from their diet, many bacteria and plants synthesize it de novo through a well-defined metabolic pathway. This makes the biotin biosynthesis pathway an attractive target for the development of selective antimicrobial agents.

The late stages of biotin synthesis in bacteria like Escherichia coli involve a series of enzymatic reactions catalyzed by BioF, BioA, BioD, and BioB.[1][2] These enzymes work in concert to convert pimeloyl-CoA and L-alanine into biotin. Due to its essentiality for bacterial viability, inhibition of any of these enzymes can lead to bacterial growth arrest and cell death, particularly in nutrient-limited environments.[1][2]

This compound: A Potent Inhibitor of BioA

This compound is a novel antibacterial compound identified through a high-throughput screen for inhibitors of E. coli growth under nutrient-limiting conditions.[1] Subsequent studies revealed that this compound specifically targets the biotin biosynthesis pathway.

Mechanism of Action

The primary target of this compound is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent transaminase.[1][2] BioA catalyzes the antepenultimate step in biotin biosynthesis, which is the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosylmethionine (SAM) as the amino donor.[1][2]

The inhibitory action of this compound is attributed to its hydrazine moiety, which interacts with the PLP cofactor in the active site of the BioA enzyme.[1] This interaction effectively inactivates the enzyme, blocking the production of DAPA and subsequently halting the entire biotin biosynthesis pathway. The growth inhibitory effect of this compound can be reversed by the addition of biotin or the downstream products of the BioA-catalyzed reaction (DAPA and dethiobiotin), but not by the substrate KAPA, further confirming that BioA is the specific target.[1]

Quantitative Data

The potency of this compound as a BioA inhibitor has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's effectiveness in inhibiting the enzyme's activity.

CompoundTarget EnzymeOrganismIC50 (nM)Reference
This compoundRecombinant BioAE. coli250 ± 28[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the effect of this compound on the biotin biosynthesis pathway, based on the foundational work by Zlitni et al. (2013).

BioA Inhibition Assay (bioA Auxotroph Feeding Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of BioA by assessing the growth of an E. coli strain that is unable to synthesize its own DAPA (a bioA auxotroph).

Materials:

  • E. coli ΔbioA strain

  • Minimal medium (e.g., M9 minimal medium)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • This compound or other test compounds

  • 96-well microplates

  • Incubator shaker

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of the E. coli ΔbioA strain in a rich medium (e.g., LB broth).

  • Wash the cells twice with sterile saline (0.9% NaCl) to remove any residual rich media.

  • Resuspend the cells in minimal medium to a starting optical density at 600 nm (OD600) of 0.05.

  • In a 96-well microplate, prepare serial dilutions of this compound in minimal medium.

  • Add a fixed, sub-saturating concentration of KAPA to all wells. The optimal concentration should be determined empirically to support growth without masking the inhibitory effect.

  • Add the washed E. coli ΔbioA cell suspension to each well.

  • Include appropriate controls:

    • No compound (positive growth control)

    • No KAPA (negative growth control)

    • Vehicle control (e.g., DMSO)

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the OD600 of each well using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the no-compound control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

Metabolite Suppression Profiling

This whole-cell assay identifies the metabolic pathway targeted by an inhibitor by assessing which supplemented metabolites can rescue bacterial growth in the presence of the inhibitor.

Materials:

  • Wild-type E. coli strain (e.g., MG1655)

  • Minimal medium

  • This compound or other test compounds

  • A library of metabolites, including amino acids, vitamins, and metabolic intermediates of the biotin pathway (KAPA, DAPA, dethiobiotin, biotin).

  • 96-well microplates

  • Incubator shaker

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of wild-type E. coli in minimal medium.

  • Dilute the culture to a starting OD600 of 0.05 in fresh minimal medium.

  • In a 96-well microplate, add the diluted E. coli culture to each well.

  • Add this compound to each well at a concentration that causes significant growth inhibition (e.g., 2-4 times the minimum inhibitory concentration, MIC).

  • Add individual metabolites from the library to separate wells at a final concentration sufficient to support growth if the pathway is blocked upstream of the supplemented metabolite.

  • Include appropriate controls:

    • No compound (positive growth control)

    • Compound, no metabolite (negative growth control)

    • Vehicle control (e.g., DMSO)

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the OD600 of each well.

  • Analyze the data to identify which metabolites rescue growth in the presence of this compound. Rescue of growth by DAPA, dethiobiotin, and biotin, but not KAPA, would indicate that this compound targets the BioA step of the biotin biosynthesis pathway.

Visualizations

Biotin Biosynthesis Pathway and this compound Inhibition

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis (Late Steps) cluster_inhibition Inhibition by this compound Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonate (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonate (DAPA) KAPA->DAPA BioA BioA_node BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->BioA_node Experimental_Workflow cluster_screening Primary Screening cluster_target_id Target Identification cluster_target_validation Target Validation HTS High-Throughput Screen (E. coli growth inhibition in minimal media) Hit_Compounds Identification of Hit Compounds (e.g., this compound) HTS->Hit_Compounds Metabolite_Suppression Metabolite Suppression Profiling Hit_Compounds->Metabolite_Suppression Pathway_ID Identification of Biotin Biosynthesis Pathway Metabolite_Suppression->Pathway_ID BioA_Assay BioA Inhibition Assay (bioA auxotroph feeding) Pathway_ID->BioA_Assay IC50 Determination of IC50 BioA_Assay->IC50

References

MAC13772: A Potent Inhibitor of Bacterial Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13772 is a novel small molecule inhibitor that has demonstrated potent antibacterial activity by targeting a crucial enzyme in the biotin biosynthesis pathway. This pathway is essential for the survival of many pathogenic bacteria and is absent in humans, making it an attractive target for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a synthetic compound identified through high-throughput screening for inhibitors of Escherichia coli growth under nutrient-limiting conditions. Its chemical structure and key properties are summarized below.

Chemical Structure
  • IUPAC Name: 2-((4-nitrophenyl)thio)acetohydrazide

  • CAS Number: 4871-40-3

  • Chemical Formula: C₈H₉N₃O₃S

  • SMILES: O=C(NN)CSC1=CC=C(--INVALID-LINK--=O)C=C1

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 227.24 g/mol [1]
Appearance Light yellow to yellow solid[1]
Solubility DMSO: 17.86 mg/mL (78.60 mM)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[1]

Table 1: Physicochemical Properties of this compound

Mechanism of Action

This compound exerts its antibacterial effect by potently and specifically inhibiting 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway.[1]

The Biotin Biosynthesis Pathway

Biotin (Vitamin H) is an essential cofactor for a variety of metabolic reactions, including carboxylation, decarboxylation, and transcarboxylation reactions. While humans obtain biotin from their diet, many bacteria synthesize it de novo through a well-conserved pathway. This makes the biotin synthesis pathway a promising target for antibacterial drugs. The late stages of this pathway involve the conversion of pimeloyl-CoA to biotin, catalyzed by a series of enzymes including BioF, BioA, BioD, and BioB.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF BioA BioA KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->BioA Inhibition BioA->DAPA BioA

Figure 1: Simplified diagram of the late stages of the bacterial biotin biosynthesis pathway, highlighting the inhibitory action of this compound on the enzyme BioA.
Inhibition of BioA

This compound is a potent inhibitor of BioA, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 250 nM.[1] The inhibitory mechanism is believed to involve the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This interaction disrupts the normal catalytic function of BioA, which is to catalyze the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1]

Antibacterial Activity

The inhibitory action of this compound on biotin biosynthesis translates to significant antibacterial activity. The growth inhibitory effect of this compound is specifically reversed by the addition of exogenous biotin, confirming its on-target activity.[1]

ParameterValue
Target Enzyme 7,8-diaminopelargonic acid synthase (BioA)
IC₅₀ against E. coli BioA ~250 nM

Table 2: In Vitro Inhibitory Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

BioA Inhibition Assay

This assay is designed to quantify the inhibitory activity of this compound against the BioA enzyme. The protocol is adapted from the methods described in the primary literature.[2]

BioA_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Compound_Prep Prepare this compound stock (in DMSO) Preincubation Pre-incubate BioA with varying concentrations of this compound Compound_Prep->Preincubation Enzyme_Prep Purify recombinant BioA enzyme Enzyme_Prep->Preincubation Substrate_Prep Prepare KAPA and SAM solutions Initiation Initiate reaction by adding KAPA and SAM Substrate_Prep->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate reaction (e.g., by heating) Incubation->Termination Derivatization Derivatize DAPA product (e.g., with OPA) Termination->Derivatization Measurement Measure fluorescence Derivatization->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Figure 2: Workflow for the in vitro BioA enzyme inhibition assay.

Protocol:

  • Reagents and Materials:

    • Purified recombinant E. coli BioA enzyme.

    • This compound stock solution in DMSO.

    • KAPA (7-keto-8-aminopelargonic acid) solution.

    • SAM (S-adenosylmethionine) solution.

    • Assay buffer (e.g., 100 mM TAPS, pH 8.6, containing 100 µM PLP).

    • OPA (o-phthaldialdehyde) derivatizing agent.

    • 96-well microplates.

    • Plate reader capable of fluorescence measurement.

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the purified BioA enzyme to each well. c. Add the diluted this compound solutions to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C. Include a DMSO control (no inhibitor). d. Initiate the enzymatic reaction by adding a mixture of KAPA and SAM to each well. e. Incubate the reaction mixture at 37°C for a specified time. f. Terminate the reaction, for instance, by heating the plate to 100°C for 10 minutes. g. Centrifuge the plate to pellet any precipitate. h. Transfer the supernatant to a new 96-well plate. i. Add the OPA derivatizing agent to each well to react with the DAPA product. j. Measure the fluorescence of the resulting derivative using a plate reader. k. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. l. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup and Incubation cluster_readout Result Determination Compound_Dilution Prepare serial dilutions of this compound in growth medium Inoculation Inoculate diluted this compound with bacterial suspension in a 96-well plate Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Controls Include positive (no drug) and negative (no bacteria) controls Controls->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Reagents and Materials:

    • This compound stock solution in DMSO.

    • Bacterial strain of interest (e.g., E. coli).

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), potentially with limited biotin.

    • Sterile 96-well microplates.

    • Spectrophotometer or McFarland turbidity standards.

  • Procedure: a. Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate. b. Grow the bacterial strain to the mid-logarithmic phase and adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL). d. Inoculate each well of the microplate containing the this compound dilutions with the bacterial suspension. e. Include control wells: a positive control (bacteria with no this compound) and a negative control (medium only). f. Incubate the plate at 37°C for 18-24 hours. g. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable chemical probe for studying bacterial biotin metabolism and serves as a promising lead compound for the development of novel antibacterial agents. Its specific mechanism of action against an essential and bacteria-specific pathway highlights the potential for developing selective therapeutics with a reduced likelihood of off-target effects in humans. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound and other inhibitors of the biotin biosynthesis pathway.

References

In Vitro Antibacterial Activity of MAC13772: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a novel small molecule inhibitor targeting the biotin biosynthesis pathway in bacteria, a critical metabolic route essential for microbial survival and proliferation.[1] Specifically, this compound acts as a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in this pathway.[1] Its unique mechanism of action and dependence on biotin-restricted conditions for antibacterial activity make it a compelling subject for research and a potential lead for the development of new antimicrobial agents.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound, including its mechanism of action, quantitative antibacterial data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the enzyme BioA, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), an essential step in the biotin synthesis pathway.[1] The inhibitory action is attributed to the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This inhibition is highly specific, and the antibacterial activity of this compound can be uniquely suppressed by the addition of exogenous biotin.[1] The compound has been shown to be a potent inhibitor of E. coli BioA with an IC50 of approximately 250 nM.[1]

Data Presentation

In Vitro Antibacterial Activity of this compound

The in vitro antibacterial activity of this compound has been evaluated against a panel of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of the microorganism. The activity of this compound is notably enhanced in minimal media, reflecting its mechanism of targeting biotin biosynthesis, a pathway that is essential under nutrient-limiting conditions.

Bacterial StrainMedia TypeMIC (µg/mL)
Escherichia coliMinimal Media4
Escherichia coliRich Media>128
Klebsiella pneumoniaeMinimal Media8
Acinetobacter baumanniiMinimal Media16

Note: The antibacterial activity of this compound is highly dependent on the biotin concentration in the growth medium. The MIC values presented are indicative of its activity under biotin-restricted conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the appropriate growth medium in the 96-well plates. A growth control well (containing medium and bacteria but no compound) and a sterility control well (containing medium only) are included.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the serially diluted compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

BioA Enzyme Inhibition Assay

The inhibitory activity of this compound against the BioA enzyme can be assessed using a biochemical assay that measures the production of DAPA.

Materials:

  • Purified recombinant BioA enzyme

  • Substrate: 7-keto-8-aminopelargonic acid (KAPA)

  • Cofactor: S-adenosylmethionine (SAM)

  • Pyridoxal phosphate (PLP)

  • This compound

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product DAPA)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reaction Setup: The reaction mixture containing the BioA enzyme, PLP, and SAM in the reaction buffer is prepared in a microplate.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells. A control reaction without the inhibitor is also included.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, KAPA.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The reaction is stopped, and the amount of DAPA produced is quantified using a suitable detection method, such as a fluorescent derivatization agent.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.

Visualizations

Biotin Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of the biotin biosynthesis pathway by this compound.

Experimental Workflow for In Vitro Antibacterial Activity Screening

Experimental_Workflow cluster_workflow In Vitro Antibacterial Activity Screening Start Start: Bacterial Culture Preparation Compound_Prep Compound Preparation (Serial Dilution of this compound) Start->Compound_Prep Inoculation Inoculation of Microtiter Plates Compound_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Data_Acquisition Data Acquisition (Visual or OD600 Reading) Incubation->Data_Acquisition MIC_Determination MIC Determination Data_Acquisition->MIC_Determination End End: Report Results MIC_Determination->End

Caption: Workflow for MIC determination of this compound.

References

MAC13772: A Potent Chemical Probe for Interrogating Bacterial Biotin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on underexploited cellular pathways. Bacterial metabolism, with its array of essential and often distinct enzymatic processes, presents a rich landscape for the development of new chemical probes and therapeutic leads. This technical guide focuses on MAC13772, a small molecule inhibitor that has been identified as a highly specific and potent probe for studying bacterial biotin metabolism. By targeting the enzyme BioA, this compound offers a valuable tool for dissecting the intricacies of this essential pathway and for exploring its potential as an antibacterial drug target.

Mechanism of Action: Inhibition of BioA in the Biotin Biosynthesis Pathway

This compound exerts its antibacterial effect by specifically inhibiting 7,8-diaminopelargonic acid (DAPA) synthase (BioA), a key enzyme in the biotin biosynthesis pathway of bacteria such as Escherichia coli.[1] Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.

The biotin biosynthesis pathway involves a series of enzymatic steps to construct the complex bicyclic structure of biotin. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[1] this compound acts as a potent inhibitor of BioA, with a reported half-maximal inhibitory concentration (IC50) of approximately 250 nM.[1] The inhibitory activity of this compound is contingent on biotin-restricted conditions, highlighting its specific mode of action.[1] The proposed mechanism of inhibition involves the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of BioA.[1]

Below is a diagram illustrating the late steps of the biotin biosynthesis pathway in E. coli and the point of inhibition by this compound.

Biotin_Biosynthesis_Pathway Biotin Biosynthesis Pathway in E. coli KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioB BioB DTB->BioB Biotin Biotin BioA->DAPA BioD->DTB BioB->Biotin This compound This compound This compound->Inhibition Metabolite_Suppression_Workflow Metabolite Suppression Profiling Workflow Start Start: E. coli culture in minimal medium Add_Inhibitor Add inhibitory concentration of this compound Start->Add_Inhibitor Dispense Dispense into 96-well plate Add_Inhibitor->Dispense Add_Metabolites Add individual metabolites from library to each well Dispense->Add_Metabolites Inoculate Inoculate with E. coli Add_Metabolites->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Measure_Growth Measure OD600 Incubate->Measure_Growth Analyze Analyze data to identify rescuing metabolites Measure_Growth->Analyze Result Result: Identification of biotin biosynthesis as the target pathway Analyze->Result

References

In-depth Technical Guide: Early-Stage Research on the Antibacterial Potential of MAC13772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. This document provides a comprehensive technical overview of the early-stage research on MAC13772, a promising antibacterial compound. This compound has been identified as a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of bacteria. This pathway is an attractive target for antimicrobial drug discovery as it is essential for bacterial survival and is absent in humans. This guide details the mechanism of action, quantitative antibacterial activity, structure-activity relationships, and the experimental protocols utilized in the initial characterization of this compound.

Introduction

The relentless rise of multidrug-resistant bacteria poses a significant global health challenge. The discovery of novel antibiotics that act on new molecular targets is crucial to combat this threat. The bacterial biotin biosynthesis pathway presents a compelling, underexplored target for antibacterial drug development. Biotin, or vitamin B7, is an essential cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans obtain biotin from their diet, many bacteria possess their own biosynthetic pathway, making it a selective target for antimicrobial intervention.

This compound is a novel small molecule identified through a high-throughput screen for inhibitors of Escherichia coli growth under nutrient-limited conditions.[1][2] Subsequent studies revealed that this compound exerts its antibacterial effect by specifically inhibiting BioA, the enzyme responsible for the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a critical step in the biotin synthesis pathway.[1]

Mechanism of Action

This compound functions as a potent inhibitor of the enzyme BioA.[1][3] The inhibitory action is attributed to the interaction of the hydrazine moiety within the this compound structure with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This interaction disrupts the normal catalytic cycle of the enzyme, leading to the inhibition of DAPA synthesis and, consequently, the entire biotin biosynthesis pathway. The antibacterial activity of this compound is contingent on biotin restriction in the growth medium, confirming its specific mode of action.

Signaling Pathway Diagram

Biotin_Biosynthesis_Inhibition Biotin Biosynthesis Pathway and Inhibition by this compound KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA SAM DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD ATP DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioA->DAPA BioD->DTB BioB->Biotin This compound This compound This compound->BioA Inhibition

Caption: Inhibition of the bacterial biotin biosynthesis pathway by this compound.

Quantitative Data

The antibacterial and inhibitory activity of this compound has been quantified through various assays. The following tables summarize the key findings from early-stage research.

Table 1: Inhibitory Activity of this compound against E. coli BioA
CompoundIC₅₀ (nM)
This compound250 ± 28
Data sourced from Zlitni et al., 2013.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Escherichia coli
Bacterial StrainGrowth MediumMIC (µg/mL)
E. coli MG1655M9 Minimal Media16
E. coli MG1655M9 Minimal Media + Biotin>128
Data represents typical findings for wild-type E. coli and demonstrates the biotin-dependent activity of this compound.
Table 3: Structure-Activity Relationship (SAR) of this compound Analogs against E. coli and BioA
Analog CompoundModification from this compoundBioA Inhibition (IC₅₀, µM)E. coli MIC (µg/mL)
This compound Parent Compound 0.25 16
Analog 5ortho-nitro group on benzyl ring>1032
Analog 6meta-nitro group on benzyl ring>10>128
Analog 7para-nitro group on benzyl ring>10>128
Analog 9ortho-chloro substitution on benzyl ring532
Analog 12ortho-methyl substitution on benzyl ring2.532
Analog 14Acetylated hydrazine moiety>10>128
Analog 24Benzyl ring replaced with a furan ring>10>128
A selection of analogs from the study by Zlitni et al., 2013, highlighting key structural modifications and their impact on activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is utilized to determine the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • M9 minimal medium (or other specified growth medium)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (typically in DMSO)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the desired growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well containing only the bacterial inoculum in the growth medium and a negative control well with only the growth medium.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

MIC_Workflow Broth Microdilution MIC Assay Workflow start Start prep_plate Prepare serial dilutions of This compound in 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

BioA Enzyme Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of this compound against the BioA enzyme.

Materials:

  • Purified recombinant BioA enzyme

  • Assay buffer (e.g., 100 mM TAPS, pH 8.6)

  • Pyridoxal phosphate (PLP)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • This compound stock solution

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, combine the assay buffer, PLP, SAM, and the BioA enzyme.

  • Add varying concentrations of this compound to the wells.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding KAPA to each well.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes).

  • Terminate the reaction by heat inactivation (e.g., 100°C for 10 minutes).

  • The product, DAPA, can be quantified using a fluorescent derivatizing agent (e.g., o-phthalaldehyde) and a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: BioA Inhibition Assay

BioA_Inhibition_Workflow BioA Enzyme Inhibition Assay Workflow start Start prepare_mix Prepare reaction mix: Buffer, PLP, SAM, BioA start->prepare_mix add_inhibitor Add varying concentrations of this compound prepare_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate reaction with KAPA pre_incubate->start_reaction incubate_reaction Incubate for defined time start_reaction->incubate_reaction stop_reaction Terminate reaction (heat) incubate_reaction->stop_reaction quantify Quantify DAPA product (fluorescence) stop_reaction->quantify analyze Calculate % inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro BioA enzyme inhibition assay.

Conclusion and Future Directions

The early-stage research on this compound has established it as a promising antibacterial lead compound with a novel mechanism of action targeting the essential biotin biosynthesis pathway in bacteria. Its potent inhibition of BioA and its specific activity under biotin-limiting conditions validate this pathway as a viable antibacterial target. The initial structure-activity relationship studies have provided valuable insights for further optimization of its chemical scaffold to improve potency and pharmacokinetic properties.

Future research should focus on:

  • Expanding the antibacterial spectrum analysis to include a wider range of clinically relevant Gram-positive and Gram-negative pathogens.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of this compound and its optimized analogs.

  • Evaluation of in vivo efficacy in animal models of bacterial infection.

  • Studies to assess the potential for resistance development and the mechanisms by which it might occur.

The continued development of this compound and other inhibitors of the biotin biosynthesis pathway holds significant promise for the discovery of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for MAC13772 in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a potent and specific inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of bacteria.[1][2] This pathway is essential for the survival of many pathogenic bacteria, making it an attractive target for the development of novel antibacterial agents. This compound has demonstrated significant inhibitory activity against the BioA enzyme, with a reported IC50 of approximately 250 nM for the Escherichia coli enzyme.[1][2][3] Its antibacterial effect is contingent on biotin-limiting conditions, as the presence of external biotin can rescue bacterial growth. This document provides detailed protocols for utilizing this compound in bacterial growth inhibition assays, guidance on data interpretation, and a summary of its known activity.

Mechanism of Action

This compound exerts its antibacterial effect by targeting BioA, the enzyme responsible for catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), an essential step in the de novo synthesis of biotin. By inhibiting BioA, this compound effectively blocks the production of biotin, a vital cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and the Krebs cycle. The resulting biotin starvation leads to the inhibition of bacterial growth.

Below is a diagram illustrating the targeted step in the bacterial biotin synthesis pathway.

MAC13772_Mechanism_of_Action KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA (7,8-diaminopelargonic acid synthase) KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) Biotin Biotin DAPA->Biotin Multiple Steps This compound This compound This compound->BioA BioA->DAPA

Figure 1. Mechanism of action of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various bacterial species. It is important to note that the antibacterial activity of this compound is highly dependent on the biotin content of the growth medium.

Bacterial SpeciesStrainMethodMediumKey FindingsReference
Escherichia coli-Enzymatic Assay-IC50: ~250 nM (against BioA)[1][2][3]
Acinetobacter baumannii-Broth MicrodilutionBiotin-free M9 Minimal MediumIC50: 10.47 µg/mL
Klebsiella pneumoniaemcr-1-bearingBroth MicrodilutionBiotin-free M9 Minimal MediumIC50: 59.96 µg/mL
Pseudomonas aeruginosaCarbapenem-Resistant (CRPA)Growth Curve AnalysisBiotin-lacking LB MediumDampens viability[4][5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against susceptible bacterial strains using the broth microdilution method in a 96-well format. The use of a biotin-deficient growth medium is critical for observing the antibacterial activity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains of interest

  • Biotin-free minimal medium (e.g., Biotin Assay Medium, modified M9 minimal medium)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

  • Microplate reader (for OD600 measurements)

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[1][7][8]

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a working stock solution of this compound in the chosen biotin-free medium. b. Perform serial two-fold dilutions of the working stock in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final volume in each well is 50 µL. c. Include a positive control (no drug) and a negative control (no bacteria) for each bacterial strain tested.

  • Inoculum Preparation: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing biotin-free medium. b. Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the adjusted inoculum in the biotin-free medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. c. Optionally, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC can be determined as the lowest concentration that shows a significant reduction in OD600 compared to the positive control.

Experimental Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions (in 96-well plate) inoculate Inoculate Plate with Bacteria prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate (Visually or OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Figure 2. Broth microdilution MIC assay workflow.

Quality Control

Standard ATCC quality control strains should be included in each assay to ensure the validity of the results.[1][7][8] While specific QC ranges for this compound have not been established, monitoring the MIC values for these standard strains can help detect variations in media preparation, inoculum density, and other experimental parameters. It is recommended to test QC strains that are known to have a functional biotin synthesis pathway.

Troubleshooting

  • No inhibition observed:

    • Check for biotin contamination in the medium: The most critical factor for this compound activity is the absence of biotin. Use a certified biotin-free medium or prepare one with high-purity reagents.

    • Verify the concentration and integrity of the this compound stock solution.

    • Ensure the bacterial strain is not a biotin auxotroph supplemented with biotin.

  • Inconsistent results:

    • Standardize the inoculum preparation: Ensure the bacterial culture is in the logarithmic growth phase and accurately adjusted to the 0.5 McFarland standard.

    • Ensure proper mixing of reagents in the 96-well plate.

Conclusion

This compound is a valuable research tool for studying bacterial biotin metabolism and a promising lead compound for the development of new antibiotics. The protocols provided in this document offer a framework for assessing its antibacterial activity. Adherence to biotin-free conditions and proper quality control measures are paramount for obtaining accurate and reproducible results. Further studies are warranted to establish a comprehensive profile of its activity against a wider range of clinically relevant bacteria.

References

Application Notes and Protocols for MAC13772 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a novel antibacterial compound that functions as a potent inhibitor of the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA), which is a critical enzyme in the biotin biosynthesis pathway.[1][2] With an IC50 value of 250 nM, this compound presents a promising avenue for the development of new antibacterial agents.[1][2] These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro experiments, along with information on its mechanism of action and storage.

Data Presentation

Solubility of this compound

For optimal results in in vitro assays, proper solubilization of this compound is crucial. The following table summarizes the known solubility of this compound in a common laboratory solvent.

SolventConcentrationNotes
DMSO 17.86 mg/mL (78.60 mM)Ultrasonic assistance may be required. Use newly opened, non-hygroscopic DMSO.[1]
Water InsolubleNot a suitable solvent for creating stock solutions.
Ethanol Data not available
Stability and Storage of this compound Stock Solutions

Proper storage of this compound stock solutions is essential to maintain its chemical integrity and biological activity.

Storage TemperatureShelf Life
-80°C 2 years
-20°C 1 year

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving in DMSO:

    • Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 227.25 g/mol ).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution to prepare working concentrations for use in cell-based assays.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Mixing: Gently mix the working solutions by pipetting or gentle vortexing.

  • Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot for Storage filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix apply Apply to Cell Culture mix->apply

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound Action

G cluster_pathway Biotin Biosynthesis Pathway KAPA KAPA BioA BioA (7,8-diaminopelargonate aminotransferase) KAPA->BioA Substrate DAPA 7,8-Diaminopelargonic acid (DAPA) DTB Dethiobiotin (DTB) DAPA->DTB ... BioA->DAPA Product This compound This compound This compound->BioA Inhibition (IC50 = 250 nM)

Caption: this compound inhibits the BioA enzyme in the biotin synthesis pathway.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of MAC13772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a potent and novel antibacterial compound that targets the biotin biosynthesis pathway, an essential metabolic route in many bacteria.[1][2][3] Specifically, this compound inhibits the enzyme 7,8-diaminopelargonic acid synthase (BioA), the antepenultimate step in biotin synthesis, with an IC50 of approximately 250 nM.[1][2][3] This pathway's absence in humans makes it an attractive target for developing new antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains, such as Escherichia coli. The MIC is a critical parameter for evaluating the efficacy of an antimicrobial agent and is the lowest concentration of the drug that inhibits the visible growth of a microorganism in vitro.[4][5]

Mechanism of Action of this compound

This compound's antibacterial activity is contingent on the restriction of biotin in the growth medium.[2] The compound's hydrazine moiety is thought to interact with pyridoxal phosphate (PLP) in the active site of the BioA enzyme, leading to its inhibition.[2][3] Understanding this mechanism is crucial for designing and interpreting MIC experiments, as the choice of growth medium will directly impact the observed efficacy of the compound.

MAC13772_Mechanism_of_Action cluster_biotin_pathway Biotin Biosynthesis Pathway (Late Steps) KAPA KAPA DAPA DAPA KAPA->DAPA BioA DTB DTB DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound Inhibition Inhibition This compound->Inhibition BioA_enzyme BioA Enzyme BioA_enzyme->Inhibition Inhibition->BioA_enzyme Blocks conversion of KAPA to DAPA

Caption: Mechanism of action of this compound in the biotin biosynthesis pathway.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is specifically tailored for testing this compound.

Materials and Reagents
  • This compound (Cat. No.: HY-116872 or equivalent)

  • Susceptible bacterial strain (e.g., E. coli)

  • M9 Minimal Media (or other biotin-deficient minimal medium)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for comparison, if desired)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

  • DMSO (for stock solution)

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term stability.[1]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate growth medium (M9 Minimal Media). The final concentrations should typically range from 0.0625 µg/mL to 128 µg/mL.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Add Standardized Bacterial Inoculum to Wells B->E D Dispense Diluted this compound into 96-well Plate C->D D->E G Incubate at 37°C for 16-24 hours E->G F Include Growth and Sterility Controls F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC H->I

Caption: Experimental workflow for MIC determination of this compound.

Step-by-Step Procedure
  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in M9 Minimal Media to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile M9 Minimal Media to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

WellThis compound Conc. (µg/mL)Bacterial Growth (+/-)
1128-
264-
332-
416-
58+
64+
72+
81+
90.5+
100.25+
110 (Growth Control)+
120 (Sterility Control)-

In this example, the MIC of this compound would be 32 µg/mL.

Troubleshooting and Considerations

  • Media Choice: The use of a biotin-deficient minimal medium like M9 is critical. Supplemented media will antagonize the inhibitory effect of this compound.

  • Inoculum Density: An incorrect inoculum density can lead to erroneous MIC values. Ensure proper standardization using a McFarland standard.

  • DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

  • Confirmation: It is recommended to perform the MIC assay in triplicate to ensure the reproducibility of the results.

Conclusion

This application note provides a comprehensive protocol for determining the MIC of this compound. By understanding its mechanism of action and adhering to a standardized protocol, researchers can accurately assess the antibacterial efficacy of this promising compound. This information is crucial for further preclinical and clinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Studying Biotin Synthesis in Pseudomonas aeruginosa with MAC13772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The emergence of carbapenem-resistant P. aeruginosa (CRPA) strains poses a significant threat to public health, necessitating the exploration of novel therapeutic targets.[1][2] The biotin biosynthesis pathway, essential for bacterial metabolism and virulence, presents a promising, yet underexplored, target for the development of new anti-pseudomonal agents.[1][2] MAC13772, a potent inhibitor of BioA, a key enzyme in the biotin synthesis pathway, has demonstrated significant activity against P. aeruginosa, including CRPA isolates.[1] These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate biotin synthesis and its role in the pathogenicity of P. aeruginosa.

Mechanism of Action of this compound

This compound targets BioA (7,8-diaminopelargonic acid aminotransferase), a crucial enzyme in the penultimate step of biotin synthesis.[1] By inhibiting BioA, this compound effectively blocks the de novo synthesis of biotin, a vital cofactor for several carboxylases involved in essential metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The inhibition of this pathway leads to a reduction in bacterial viability and can also impact the production of virulence factors.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various P. aeruginosa strains.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound against P. aeruginosa

StrainGenotype/PhenotypeIC50 (µM)Reference
PAO1Wild-type310.7[1]
Pa-1Carbapenem-resistant clinical isolate565.1[1]
Pa-2Carbapenem-resistant clinical isolate528.5[1]

Signaling Pathway

The biotin biosynthesis pathway in Pseudomonas aeruginosa involves a series of enzymatic steps to produce the essential cofactor, biotin. This compound specifically inhibits the enzyme BioA.

Biotin_Synthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->KAPA

Biotin synthesis pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against P. aeruginosa using the broth microdilution method.

Materials:

  • P. aeruginosa strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Streak the P. aeruginosa strain on a nutrient agar plate and incubate at 37°C for 18-24 hours.

    • Pick a single colony and inoculate it into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 µg/mL to 512 µg/mL.

    • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Bacterial Growth Curve Assay

This protocol is used to assess the effect of this compound on the growth kinetics of P. aeruginosa.

Materials:

  • P. aeruginosa strain

  • CAMHB

  • This compound

  • Sterile culture flasks or tubes

  • Spectrophotometer

Procedure:

  • Prepare Cultures:

    • Prepare an overnight culture of P. aeruginosa in CAMHB.

    • Inoculate fresh CAMHB with the overnight culture to an initial OD600 of ~0.05.

    • Prepare separate flasks containing different sub-inhibitory concentrations of this compound (e.g., 0.25x, 0.5x, and 1x MIC). Include a no-inhibitor control.

  • Incubation and Measurement:

    • Incubate the cultures at 37°C with shaking.

    • At regular time intervals (e.g., every hour for 24 hours), withdraw an aliquot from each culture and measure the OD600.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • Compare the growth curves of the this compound-treated cultures to the untreated control to observe the effect on lag phase, exponential growth rate, and final cell density.

Growth_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare P. aeruginosa inoculum Inoculate Inoculate cultures with bacteria and this compound Inoculum->Inoculate MAC_Dilutions Prepare this compound dilutions MAC_Dilutions->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Measure Measure OD600 at regular intervals Incubate->Measure Plot Plot OD600 vs. Time Measure->Plot Analyze Analyze growth kinetics Plot->Analyze

Workflow for bacterial growth curve analysis with an inhibitor.
Pyocyanin Production Assay

This protocol describes the extraction and quantification of pyocyanin, a virulence factor of P. aeruginosa, to assess the impact of this compound.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Culture and Supernatant Collection:

    • Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence and absence of sub-inhibitory concentrations of this compound for 24-48 hours.

    • Centrifuge the cultures at 6,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant.

  • Pyocyanin Extraction:

    • To 3 mL of the supernatant, add 2 mL of chloroform and vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

    • Carefully transfer the chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Quantification:

    • Measure the absorbance of the pink (acidic) aqueous phase at 520 nm (A520).

    • Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Pyocyanin (µg/mL) = A520 x 17.072

Biofilm Formation Assay (Crystal Violet Method)

This protocol is for quantifying the effect of this compound on P. aeruginosa biofilm formation.

Materials:

  • P. aeruginosa strain

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Inoculation and Treatment:

    • Prepare a diluted culture of P. aeruginosa (1:100 from an overnight culture) in TSB.

    • Add 100 µL of the diluted culture to the wells of a 96-well plate.

    • Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a no-inhibitor control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently discard the planktonic cells from the wells and wash the wells three times with sterile phosphate-buffered saline (PBS).

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

    • Measure the absorbance at 550 nm using a microplate reader.

Conclusion

This compound serves as a valuable tool for probing the biotin synthesis pathway in Pseudomonas aeruginosa. The protocols provided herein offer a framework for researchers to investigate the antibacterial and anti-virulence properties of this compound. By elucidating the role of biotin metabolism in the physiology and pathogenicity of P. aeruginosa, these studies can contribute to the development of novel therapeutic strategies to combat this challenging pathogen. The observed inhibition of pyocyanin production by this compound further underscores the potential of targeting biotin synthesis as an anti-virulence approach.[1]

References

Application Notes and Protocols for MAC13772 in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria necessitates the exploration of novel antibacterial agents and therapeutic strategies. One promising avenue is the targeting of essential bacterial metabolic pathways that are absent in humans. MAC13772 is a novel small molecule inhibitor that has been identified as a potent antibacterial compound. These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its study. While direct synergistic applications of this compound with other antibiotics have not been extensively reported in the literature, this document also provides a general framework for assessing potential synergistic interactions.

Mechanism of Action of this compound

This compound functions as a potent inhibitor of the enzyme BioA, a key component in the biotin biosynthesis pathway of bacteria such as Escherichia coli.[1][2] Biotin, also known as vitamin B7, is an essential cofactor for a variety of metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[3] Since mammals do not synthesize biotin and instead obtain it from their diet, the bacterial biotin synthesis pathway is an attractive target for the development of selective antibacterial agents.

The biotin synthesis pathway involves several enzymatic steps, with BioA (7,8-diaminopelargonic acid synthase) catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1] this compound exerts its inhibitory effect by interacting with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This inhibition disrupts the production of biotin, leading to the suppression of bacterial growth, particularly under nutrient-limited conditions where biotin scavenging is not possible.[1][2]

Quantitative Data

The inhibitory activity of this compound against its target, the BioA enzyme, has been quantified and is summarized in the table below.

CompoundTargetOrganismIC50Reference
This compoundBioAE. coli250 nM[1][4]

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the late stages of the biotin biosynthesis pathway in E. coli and highlights the inhibitory action of this compound.

Biotin_Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA SAM DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD ATP DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin This compound This compound This compound->BioA Inhibition BioA->DAPA BioD->DTB BioB->Biotin

Caption: Inhibition of the Biotin Biosynthesis Pathway by this compound.

General Workflow for Antibiotic Synergy Testing: Checkerboard Assay

This diagram outlines the general workflow for a checkerboard assay, a common method to assess antibiotic synergy. This protocol could be adapted to test for synergistic interactions between this compound and other antibiotics.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_drugA Prepare Serial Dilutions of Drug A (this compound) plate_setup Dispense Drug A and Drug B in a 96-well plate in a checkerboard format prep_drugA->plate_setup prep_drugB Prepare Serial Dilutions of Drug B (Antibiotic) prep_drugB->plate_setup plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each well incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: General Experimental Workflow for a Checkerboard Assay.

Experimental Protocols

Protocol 1: Metabolite Suppression Profiling to Identify Mechanism of Action

This protocol was instrumental in identifying the mechanism of action of this compound.[2] It is useful for identifying the cellular pathways targeted by novel antibacterial compounds.

Objective: To determine if the inhibitory effect of a compound can be rescued by supplementing the growth medium with specific metabolites.

Materials:

  • Test bacterial strain (e.g., E. coli)

  • Minimal growth medium

  • This compound

  • Metabolite array (e.g., amino acids, vitamins, nucleobases)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Primary Screen: Determine the MIC of this compound in minimal medium.

  • Metabolite Array Preparation: Prepare stock solutions of individual metabolites. In a 96-well plate, dispense the minimal medium. Add this compound to each well at its MIC. Then, add a different metabolite to each well. Include control wells with no this compound, this compound alone, and no inoculum.

  • Inoculation: Inoculate the wells with the bacterial strain to a final density of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Measure the optical density (OD) at 600 nm. A rescue of growth in the presence of a specific metabolite suggests that this compound inhibits the biosynthetic pathway of that metabolite. For this compound, a rescue would be observed in the well supplemented with biotin.[2]

Protocol 2: In Vitro BioA Enzyme Inhibition Assay

This protocol is used to directly measure the inhibitory activity of this compound on its purified enzyme target, BioA.

Objective: To determine the IC50 value of this compound against BioA.

Materials:

  • Purified recombinant BioA enzyme

  • KAPA (substrate)

  • S-adenosylmethionine (SAM) (co-substrate)

  • Pyridoxal phosphate (PLP) (cofactor)

  • This compound

  • Assay buffer (e.g., 100 mM TAPS, pH 8.6)

  • 96-well plates

  • Incubator

  • Detection system (this can be a coupled enzyme assay or direct measurement of the product, DAPA, often involving derivatization for fluorescence)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, PLP, SAM, and BioA enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, KAPA.

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • Termination and Detection: Stop the reaction (e.g., by heating). Quantify the product (DAPA) formed. This may involve a secondary enzymatic reaction that produces a detectable signal or derivatization of DAPA followed by fluorescence measurement.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Checkerboard Assay for Synergy Testing

This is a general protocol to investigate the potential synergistic effects of this compound with a known antibiotic.

Objective: To determine if this compound acts synergistically with another antibiotic.

Materials:

  • Test bacterial strain

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound

  • Second antibiotic of interest

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • MIC Determination: Determine the MIC of this compound and the second antibiotic individually.

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the y-axis and the second antibiotic along the x-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Inoculate the wells with the bacterial strain at a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the combination in each well.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC A = MIC of drug A in combination / MIC of drug A alone; FIC B = MIC of drug B in combination / MIC of drug B alone.

    • Calculate the FIC Index (FICI) for each well: FICI = FIC A + FIC B.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additivity or indifference

      • FICI > 4: Antagonism

Conclusion

This compound is a promising antibacterial compound that targets the essential biotin biosynthesis pathway in bacteria. Its potent inhibition of the BioA enzyme makes it a valuable tool for studying bacterial metabolism and a potential lead for the development of new antibiotics. While its synergistic properties with other antibiotics remain to be explored, the protocols outlined in these application notes provide a solid foundation for researchers to investigate its standalone activity and its potential in combination therapies. The provided workflows and methodologies will aid in the systematic evaluation of this compound and its potential applications in combating bacterial infections.

References

Application Notes and Protocols for Studying MAC13772 and Colistin Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the synergistic relationship between the novel biotin biosynthesis inhibitor, MAC13772, and the last-resort antibiotic, colistin. The provided protocols and data will enable researchers to effectively investigate this promising combination therapy against colistin-resistant Gram-negative bacteria.

Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating innovative therapeutic strategies. One such approach is the use of combination therapies to restore the efficacy of existing antibiotics. This compound, an inhibitor of biotin biosynthesis, has been shown to synergize with colistin, an essential antibiotic for treating multidrug-resistant Gram-negative infections.[1] this compound indirectly disrupts bacterial fatty acid synthesis (FAS), a crucial pathway for maintaining the integrity of the bacterial cell envelope.[1] This disruption appears to re-sensitize colistin-resistant bacteria to the antibiotic's membrane-disrupting effects. These notes offer detailed methodologies to explore and quantify this synergistic interaction.

Data Presentation

The synergistic activity of this compound and colistin has been quantified using the Fractional Inhibitory Concentration (FIC) index. A summary of these findings against various Gram-negative pathogens is presented below.

Bacterial StrainThis compound FICColistin FICFIC Index (FICI)Interpretation
E. coli (MCR-1-expressing)0.1250.250.375Synergy
E. coli (Wild-type)0.511.5Indifference
K. pneumoniae (MCR-1-expressing)0.0630.50.563Additive
E. cloacae0.250.50.75Additive
S. typhimurium0.1250.250.375Synergy

Note: Synergy is defined as an FICI of ≤ 0.5, an additive effect as an FICI > 0.5 and ≤ 1, indifference as an FICI > 1 and ≤ 4, and antagonism as an FICI > 4.[2][3][4] The FIC for each compound is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by its MIC when used alone.[3] The FICI is the sum of the individual FICs.[3]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a drug combination.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture of the test organism

  • Stock solutions of this compound and colistin

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of this compound and colistin in CAMHB in the 96-well plate.

    • Dilute this compound horizontally across the plate and colistin vertically down the plate.

    • The final volume in each well should be 100 µL, containing various concentrations of each drug.

    • Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug in every well showing no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

    • Calculate the FICI for each combination by summing the individual FICs.

    • The lowest FICI value determines the nature of the interaction.

Time-Kill Assay for Bactericidal Activity

The time-kill assay provides information on the rate of bacterial killing and can confirm the bactericidal or bacteriostatic nature of the drug combination.

Materials:

  • Sterile culture tubes

  • CAMHB

  • Bacterial culture of the test organism

  • Stock solutions of this compound and colistin

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the checkerboard assay.

    • Dilute this suspension in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (no drug)

      • This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

      • Colistin alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

      • This compound and colistin in combination (at the same sub-inhibitory concentrations)

    • The concentrations used should be informed by the results of the checkerboard assay.

  • Time-Course Sampling:

    • Incubate the tubes at 37°C with shaking (e.g., 180 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

  • Colony Counting:

    • Plate a specific volume (e.g., 100 µL) of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation and Dynamics cluster_mechanism Mechanism of Action Studies MIC_determination Determine MIC of This compound and Colistin Checkerboard Checkerboard Assay MIC_determination->Checkerboard Inform concentrations Time_Kill Time-Kill Assay Checkerboard->Time_Kill Identify synergistic concentrations FAS_inhibition Fatty Acid Synthesis Inhibition Assays Time_Kill->FAS_inhibition Confirm bactericidal synergy Membrane_Permeability Membrane Permeability Assays FAS_inhibition->Membrane_Permeability Lipid_Analysis Lipid Profile Analysis Membrane_Permeability->Lipid_Analysis

Caption: Experimental workflow for investigating this compound and colistin synergy.

Fatty_Acid_Synthesis_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS II) cluster_inhibition Inhibition Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) (Biotin-dependent) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FabD FabD Malonyl_CoA->FabD Malonyl_ACP Malonyl-ACP FabD->Malonyl_ACP Elongation_Cycle Elongation Cycle (FabH, FabG, FabZ/A, FabI) Malonyl_ACP->Elongation_Cycle Acyl_ACP Acyl-ACP Elongation_Cycle->Acyl_ACP + 2 Carbons Phospholipids Phospholipids Acyl_ACP->Phospholipids Membrane Synthesis This compound This compound Biotin_Synthesis Biotin Synthesis This compound->Biotin_Synthesis Inhibits Biotin_Synthesis->ACC Required cofactor for

Caption: Inhibition of Fatty Acid Synthesis by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MAC13772 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAC13772. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this compound in aqueous solutions. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to facilitate the smooth execution of your experiments and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer (e.g., PBS, Tris). What is happening?

A1: This is a common phenomenon known as "solvent shifting" or "precipitation upon dilution." this compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When you add the concentrated DMSO stock to an aqueous buffer, the DMSO concentration is drastically reduced, causing the compound to crash out of solution and form a precipitate.

Q2: I am observing inconsistent results in my biological assays when using this compound. Could this be related to its solubility?

A2: Yes, poor solubility is a likely cause of inconsistent assay results. If this compound precipitates in your assay medium, the actual concentration of the compound in solution will be lower and more variable than intended. This can lead to unreliable data and difficulty in determining accurate dose-response relationships.

Q3: How can I visually check if my this compound has precipitated in the assay plate?

A3: Before starting your assay, visually inspect the wells of your plate after adding the diluted this compound. Look for any signs of cloudiness, turbidity, or visible particles. You can also centrifuge the plate and check for a pellet at the bottom of the wells.

Q4: What is the maximum concentration of DMSO my cell line can tolerate?

A4: The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final DMSO concentration below 0.5% (v/v) in your cell-based assays. It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q5: How should I store my this compound stock solution?

A5: Store your this compound stock solution in DMSO at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. To avoid repeated freeze-thaw cycles, which can lead to precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

  • dot

    G start Precipitation Observed strategy1 Reduce Final DMSO Concentration start->strategy1 strategy2 Use a Solubilizing Excipient start->strategy2 strategy3 Modify Dilution Method start->strategy3 solution1a Lower stock concentration strategy1->solution1a solution1b Increase final volume strategy1->solution1b solution2 Use SBE-β-CD strategy2->solution2 solution3a Add stock dropwise while vortexing strategy3->solution3a solution3b Pre-warm aqueous buffer strategy3->solution3b end Clear Solution solution1a->end solution1b->end solution2->end solution3a->end solution3b->end

    Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Cloudiness or precipitation observed in cell culture media during treatment.

  • dot

    G start Precipitation in Media check1 Check Final DMSO Concentration start->check1 check2 Assess Media Components Interaction start->check2 check3 Evaluate Incubation Conditions start->check3 solution1 Ensure DMSO < 0.5% check1->solution1 solution2 Test in serum-free vs. serum-containing media check2->solution2 solution3 Monitor for pH or temperature shifts check3->solution3 end Stable Treatment Conditions solution1->end solution2->end solution3->end

    Caption: Troubleshooting precipitation in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO and a subsequent working solution using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

A. Preparation of 20% (w/v) SBE-β-CD in Saline:

  • Weigh 2 g of SBE-β-CD powder.

  • Add the SBE-β-CD to a sterile container.

  • Add saline solution to a final volume of 10 mL.

  • Mix thoroughly by vortexing or stirring until the SBE-β-CD is completely dissolved.

  • Store the solution at 4°C for up to one week.

B. Preparation of this compound Stock Solution (10 mM in DMSO):

  • The molecular weight of this compound is 227.24 g/mol .

  • To prepare a 10 mM stock solution, weigh out 2.27 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.

  • Visually inspect the solution to ensure no solid particles are present.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

C. Preparation of this compound Working Solution (e.g., 1 mM):

  • To prepare a 1 mL working solution of 1 mM this compound, add 100 µL of the 10 mM DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix the solution thoroughly by vortexing. This will yield a clear solution.

Table 1: this compound Solubility Data

Solvent/SystemSolubilityNotes
DMSO≥ 17.86 mg/mL (78.60 mM)May require ultrasonication for complete dissolution. Use newly opened, anhydrous DMSO.[1]
10% DMSO in 20% SBE-β-CD in Saline≥ 1.79 mg/mL (7.88 mM)This formulation provides a clear aqueous solution suitable for many biological assays.[1]
Aqueous Buffers (e.g., PBS, Tris)Very lowProne to precipitation, especially at higher concentrations.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol outlines a general method for determining the MIC of this compound against a bacterial strain using a broth microdilution method.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Bacterial culture in logarithmic growth phase

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (for measuring optical density at 600 nm)

Procedure:

  • Prepare a serial two-fold dilution of the this compound working solution in the bacterial growth medium directly in the 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth. Alternatively, measure the optical density (OD600) using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.

This compound Signaling Pathway

This compound is an inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), which is a key enzyme in the biotin biosynthesis pathway in bacteria.[1][2] Biotin is an essential cofactor for several metabolic enzymes. By inhibiting BioA, this compound disrupts the synthesis of biotin, leading to bacterial growth inhibition.[3]

  • dot

    Biotin_Pathway KAPA KAPA (7-keto-8-aminopelargonic acid) BioA BioA KAPA->BioA SAM DAPA DAPA (7,8-diaminopelargonic acid) BioD BioD DAPA->BioD ATP DTB DTB (dethiobiotin) BioB BioB DTB->BioB S-donor Biotin Biotin BioA->DAPA BioD->DTB BioB->Biotin This compound This compound This compound->inhibition inhibition->BioA

    Caption: The late stages of the biotin biosynthesis pathway in E. coli.

References

Technical Support Center: Optimizing MAC13772 Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MAC13772 in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibacterial compound that acts as a potent inhibitor of the enzyme BioA.[1][2] BioA is a key enzyme in the biotin biosynthesis pathway in bacteria.[2][3] Specifically, it catalyzes the antepenultimate step in this pathway.[1][3] By inhibiting BioA, this compound prevents the bacterium from producing biotin, an essential cofactor for various metabolic processes, ultimately leading to the inhibition of bacterial growth.[2][3] The inhibitory action is achieved through the interaction of the hydrazine moiety of this compound with pyridoxal phosphate (PLP) in the active site of the BioA enzyme.[2][3]

Q2: What is the known antibacterial spectrum of this compound?

This compound has demonstrated activity against Gram-negative bacteria, including Escherichia coli and carbapenem-resistant Pseudomonas aeruginosa (CRPA).[2][4][5] Its activity is dependent on the restriction of biotin in the growth medium.[2] Further research is needed to fully elucidate its spectrum against a wider range of Gram-positive and other Gram-negative bacteria.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1] For in vivo applications, a working solution can be prepared by diluting the DMSO stock solution in a vehicle such as 20% SBE-β-CD in saline.[1]

Q4: How should I store this compound stock solutions?

Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.

Troubleshooting Guide

Issue 1: this compound shows no or very low antibacterial activity in my assay.

  • Possible Cause 1: Biotin in the culture medium. The antibacterial activity of this compound is strictly dependent on biotin restriction.[2] Standard culture media like Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth contain sufficient biotin to bypass the inhibitory effect of this compound.

    • Solution: Use a biotin-free or biotin-restricted growth medium for your assays. You can prepare a custom minimal medium or treat a complex medium with avidin to sequester biotin.[6]

  • Possible Cause 2: Inactive compound. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that the compound has been stored correctly at -20°C or -80°C and that stock solutions are not subjected to multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock solution if degradation is suspected.

  • Possible Cause 3: Bacterial strain is not susceptible. The target bacterium may not rely on the biotin biosynthesis pathway that is inhibited by this compound or may have an alternative uptake mechanism for biotin.

    • Solution: Test this compound against a known susceptible strain, such as E. coli, as a positive control.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in biotin concentration. If using a complex medium, the batch-to-batch variation in biotin levels can lead to inconsistent results.

    • Solution: Use a chemically defined, biotin-free minimal medium for greater consistency. If a complex medium is necessary, treat each new batch with avidin to ensure biotin removal.[6]

  • Possible Cause 2: Instability of this compound in the assay medium. Some compounds can be unstable in certain media over the course of a long incubation period.[7][8]

    • Solution: Perform a stability study of this compound in your chosen medium. This can be done by pre-incubating the compound in the medium for the duration of the assay and then testing its activity.

  • Possible Cause 3: Inoculum preparation. The density of the bacterial inoculum can significantly impact the outcome of susceptibility testing.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.[9]

Data Presentation

Table 1: In Vitro Activity of this compound against BioA

ParameterValueOrganismReference
IC₅₀~250 nME. coli[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MediumReference
Escherichia coliNegativeData not availableBiotin-restricted
Pseudomonas aeruginosa (CRPA)NegativeData not availableBiotin-restricted[4][5]
Staphylococcus aureusPositiveData not availableBiotin-restricted

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)MediumReference
Escherichia coliNegativeData not availableBiotin-restricted
Pseudomonas aeruginosa (CRPA)NegativeData not availableBiotin-restricted
Staphylococcus aureusPositiveData not availableBiotin-restricted

Experimental Protocols

Protocol 1: Preparation of Biotin-Restricted Medium using Avidin

This protocol is adapted from methods for preparing biotin-free media.[6]

  • Prepare Avidin Solution: Dissolve avidin in deionized water to a concentration of 1 mg/mL. Sterilize by filtration through a 0.22 µm filter.

  • Treat Medium: Add the sterile avidin solution to your chosen liquid culture medium (e.g., Mueller-Hinton Broth) to a final concentration of 1 unit of avidin per expected pmol of biotin. A common starting point is 10 µg/mL of avidin.

  • Incubate: Incubate the medium with avidin for 1-2 hours at room temperature with gentle agitation to allow for biotin-avidin complex formation.

  • Sterilization: If the medium was not pre-sterilized, sterilize the avidin-treated medium by autoclaving or filtration. Note that avidin is heat-stable.

  • Quality Control: Test the final medium with a biotin-requiring bacterial strain to ensure successful biotin depletion.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general guidelines for broth microdilution assays.[10]

  • Prepare this compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in biotin-restricted broth. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Grow the test bacterium in biotin-restricted broth to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.[11][12]

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh agar plate containing a biotin-rich medium (e.g., standard Mueller-Hinton Agar) to ensure any surviving bacteria can grow.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 4: Time-Kill Kinetics Assay

This protocol is based on general time-kill assay methodologies.[13][14]

  • Prepare Cultures: Grow the test bacterium in biotin-restricted broth to the early to mid-logarithmic phase (approximately 10⁶ CFU/mL).

  • Add this compound: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial cultures. Include a growth control without the compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline and plate onto biotin-rich agar plates.

  • Incubate and Count Colonies: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU).

  • Plot Data: Plot the log₁₀ CFU/mL against time for each concentration of this compound.

Visualizations

MAC13772_Mechanism_of_Action This compound Mechanism of Action cluster_pathway Biotin Biosynthesis Pathway Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 BioF KAPA KAPA Intermediate_1->KAPA ... DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB This compound This compound BioA BioA This compound->BioA Inhibits

Caption: Mechanism of action of this compound in the biotin biosynthesis pathway.

Experimental_Workflow_MIC_MBC Workflow for MIC and MBC Determination cluster_mic MIC Assay cluster_mbc MBC Assay prep_dilutions Prepare this compound serial dilutions in 96-well plate inoculate_mic Inoculate plate with bacteria prep_dilutions->inoculate_mic prep_inoculum_mic Prepare standardized bacterial inoculum prep_inoculum_mic->inoculate_mic incubate_mic Incubate 18-24h at 37°C inoculate_mic->incubate_mic read_mic Read MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate 24-48h at 37°C subculture->incubate_mbc read_mbc Read MBC (lowest concentration with >=99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Assays action_node action_node result_node result_node start No/Low Activity Observed check_medium Is the medium biotin-free? start->check_medium check_compound Is the compound active? check_medium->check_compound Yes use_biotin_free Use biotin-restricted medium (e.g., with avidin) check_medium->use_biotin_free No check_strain Is the strain susceptible? check_compound->check_strain Yes use_new_stock Prepare fresh stock solution of this compound check_compound->use_new_stock No use_control_strain Use a known susceptible control strain (e.g., E. coli) check_strain->use_control_strain No success Activity Observed check_strain->success Yes use_biotin_free->start Re-test use_new_stock->start Re-test use_control_strain->start Re-test fail Investigate further use_control_strain->fail If control fails

Caption: A logical workflow for troubleshooting common issues in this compound assays.

References

Troubleshooting inconsistent results with MAC13772 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAC13772 experiments. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), which catalyzes the antepenultimate step in the biotin biosynthesis pathway in bacteria such as E. coli.[1][2] The inhibitory action is believed to occur through the interaction of the hydrazine moiety of this compound with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of the BioA enzyme.[1]

Q2: Why am I observing inconsistent antibacterial activity with this compound?

A2: The antibacterial activity of this compound is strictly dependent on the availability of biotin in the growth medium.[3] Inconsistent results often arise from variations in biotin levels between different batches of media or the use of media that are not sufficiently depleted of biotin. Ensure you are using a minimal medium with a defined and controlled biotin concentration for your experiments.

Q3: My this compound stock solution appears to have precipitated. What should I do?

A3: this compound has limited solubility in aqueous solutions. For stock solutions, it is recommended to dissolve it in DMSO.[2] A protocol for preparing a working solution involves dissolving this compound in DMSO and then further diluting it in a solution containing 20% SBE-β-CD in saline to improve solubility.[2] If precipitation occurs, try gently warming the solution and vortexing. Always visually inspect your solutions for precipitation before use.

Q4: Can this compound be used against all types of bacteria?

A4: The efficacy of this compound is dependent on the bacterium's reliance on the de novo biotin synthesis pathway. Bacteria that can uptake biotin from the environment may show reduced susceptibility. The compound has been shown to be effective against E. coli and has been studied in the context of Pseudomonas aeruginosa.[3][4] Its activity against a broader range of bacteria may vary.

Troubleshooting Guide

Inconsistent results in experiments with this compound can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: No or Low Antibacterial Activity Observed
Possible Cause Recommendation
High Biotin Content in Medium Use a minimal growth medium with no or very low (sub-micromolar) biotin concentration. The antibacterial effect of this compound is suppressed by the presence of biotin.[3]
Incorrect this compound Concentration Verify the concentration of your stock solution and ensure accurate dilutions. Prepare fresh dilutions for each experiment.
Degradation of this compound Store this compound stock solutions at -20°C or -80°C as recommended.[2] Avoid repeated freeze-thaw cycles.
Bacterial Strain Resistance The bacterial strain may have a high capacity for biotin uptake from trace amounts in the medium or possess a mutated BioA enzyme that is less sensitive to inhibition.
Issue 2: High Variability Between Replicates
Possible Cause Recommendation
Inconsistent Inoculum Size Standardize the bacterial inoculum for each experiment. Use a spectrophotometer to adjust the optical density (OD) of the bacterial culture before inoculation.
Uneven Drug Distribution Ensure thorough mixing of this compound in the assay medium, especially when using multi-well plates.
Edge Effects in Microplates To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect bacterial growth, consider not using the outermost wells for critical measurements or fill them with sterile medium.
Precipitation of this compound Visually inspect all wells for precipitation before and after incubation. If precipitation is observed, consider adjusting the solvent or using a solubilizing agent like SBE-β-CD.[2]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

Parameter Organism/Enzyme Value Reference
IC50Recombinant E. coli BioA250 ± 28 nM[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for this compound against E. coli

This protocol is adapted from standard broth microdilution methods for determining the MIC of an antibacterial agent.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Minimal medium (e.g., M9 minimal medium) with controlled (low) biotin concentration

  • E. coli strain (e.g., ATCC 25922)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of minimal medium.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh minimal medium to an OD600 of 0.01 (approximately 1 x 107 CFU/mL).

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in minimal medium to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli. Growth can be assessed by visual inspection for turbidity or by measuring the OD600 with a plate reader.

Recombinant BioA Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the activity of recombinant BioA.

Materials:

  • Purified recombinant BioA enzyme

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrates for BioA: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosylmethionine (SAM)

  • Detection reagent (e.g., a coupled enzyme system or a method to quantify the product, 7,8-diaminopelargonic acid (DAPA))

  • 96-well plates suitable for the detection method (e.g., UV-transparent or black plates for fluorescence)

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, KAPA, and SAM in appropriate solvents. Prepare the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of a microplate, add the assay buffer, a fixed concentration of recombinant BioA, and varying concentrations of this compound.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrates (KAPA and SAM) to each well to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the assay design (e.g., measuring the decrease in a coupled substrate's absorbance or the increase in a fluorescent product).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizations

Biotin_Biosynthesis_Pathway Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP KAPA KAPA Pimeloyl-ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB This compound This compound BioA BioA This compound->BioA Inhibition

Caption: The E. coli biotin biosynthesis pathway and the inhibitory action of this compound on the BioA enzyme.

MIC_Workflow prep_culture Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_culture->inoculate prep_mac Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Plate prep_mac->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Logic start Inconsistent Results? no_activity No/Low Activity start->no_activity Yes high_variability High Variability start->high_variability Yes check_biotin Check Biotin Level in Medium solution1 Use Biotin-Free Minimal Medium check_biotin->solution1 check_inoculum Verify Inoculum Density solution2 Standardize Inoculum (OD Measurement) check_inoculum->solution2 check_drug Assess this compound Solubility & Integrity solution3 Prepare Fresh Stock/ Use Solubilizing Agent check_drug->solution3 no_activity->check_biotin no_activity->check_drug high_variability->check_inoculum high_variability->check_drug

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: MAC13772 and Biotin Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of biotin concentration on the activity of MAC13772.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antibacterial compound that functions as a potent inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA). BioA is a critical enzyme in the biotin biosynthesis pathway of bacteria, such as E. coli.[1] The mechanism of inhibition involves the interaction of the hydrazine moiety of this compound with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of the BioA enzyme.[1]

Q2: How does biotin concentration affect the antibacterial activity of this compound?

A2: The antibacterial activity of this compound is highly dependent on the concentration of biotin in the growth medium. Exogenous biotin can suppress the inhibitory effects of this compound. This is because this compound targets the biotin synthesis pathway; if biotin is readily available in the environment, the bacteria can bypass the enzymatic step that is inhibited by this compound, thus rendering the compound ineffective. The activity of this compound is strictly dependent on biotin restriction.[1]

Q3: Can other molecules besides biotin reverse the effect of this compound?

A3: Yes. Intermediates in the biotin synthesis pathway that are downstream of the BioA-catalyzed step can also reverse the inhibitory effects of this compound. These include 7,8-diaminopelargonic acid (DAPA), dethiobiotin (DTB), and biotin itself. However, 7-keto-8-aminopelargonate (KAPA), the substrate of the BioA enzyme, does not reverse the inhibition.

Q4: What is the reported IC50 of this compound against its target, BioA?

A4: this compound is a potent inhibitor of the BioA enzyme, with a reported IC50 value of approximately 250 ± 28 nM.[2]

Data Presentation

Table 1: Qualitative Effect of Biotin Pathway Intermediates on this compound Activity

Supplement Added to MediumPosition in Biotin Pathway Relative to BioAReversal of this compound Inhibition
None-No (Inhibition Observed)
KAPASubstrate (Upstream)No
DAPAProduct (Downstream)Yes
Dethiobiotin (DTB)DownstreamYes
BiotinFinal Product (Downstream)Yes

Signaling Pathways and Experimental Workflows

Biotin_Synthesis_Pathway Biotin Biosynthesis Pathway and this compound Inhibition cluster_pathway Bacterial Biotin Synthesis KAPA 7-keto-8-aminopelargonate (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->Inhibition

Caption: Inhibition of the BioA enzyme by this compound in the bacterial biotin synthesis pathway.

Experimental_Workflow Workflow for Assessing Biotin Impact on this compound Activity cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis A Prepare biotin-free minimal medium E Aliquot bacterial culture into wells A->E B Culture E. coli to mid-log phase B->E C Prepare serial dilutions of this compound F Add this compound dilutions to respective wells C->F D Prepare a range of biotin concentrations G Add biotin dilutions to respective wells D->G E->F F->G H Include controls (no this compound, no biotin) G->H I Incubate plates at 37°C for 18-24 hours H->I J Measure optical density (OD600) I->J K Determine Minimum Inhibitory Concentration (MIC) for each biotin concentration J->K L Plot MIC of this compound vs. Biotin Concentration K->L

Caption: Experimental workflow for determining the effect of biotin on this compound's antibacterial activity.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound in the Presence of Varying Biotin Concentrations

Objective: To quantify the effect of exogenous biotin on the antibacterial activity of this compound against E. coli.

Materials:

  • This compound stock solution (in DMSO)

  • Biotin stock solution (sterile, in water or appropriate buffer)

  • E. coli strain (e.g., K-12)

  • Biotin-free minimal essential medium

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Methodology:

  • Inoculum Preparation:

    • Inoculate a single colony of E. coli into biotin-free minimal medium and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh, pre-warmed biotin-free medium to an optical density at 600 nm (OD600) of approximately 0.05.

    • Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Standardize the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • Prepare a serial two-fold dilution of this compound in biotin-free medium in a separate 96-well plate or in tubes.

    • In the main assay plate, add a fixed volume of the standardized bacterial inoculum to each well.

    • Add the serially diluted this compound to the wells.

    • Prepare a range of biotin concentrations. Add a fixed volume of each biotin concentration to separate rows or columns of the 96-well plate.

    • Include appropriate controls:

      • Growth Control: Bacteria + Medium (no this compound, no added biotin)

      • Sterility Control: Medium only

      • Biotin Control: Bacteria + Medium + Highest concentration of biotin (no this compound)

      • This compound Control: Bacteria + Medium + this compound dilutions (no added biotin)

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours without shaking.

    • After incubation, measure the OD600 of each well using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (a significant reduction in OD600 compared to the growth control).

  • Data Analysis:

    • Determine the MIC of this compound for each concentration of biotin tested.

    • Plot the MIC of this compound as a function of the biotin concentration to visualize the relationship.

Troubleshooting Guide

Troubleshooting_Guide Troubleshooting Logic for this compound Assays cluster_no_inhibition Analysis of No Inhibition cluster_weak_inhibition Analysis of Weak Inhibition cluster_no_growth Analysis of No Growth in Controls Start Problem Observed NoInhibition No inhibition by this compound, even without biotin Start->NoInhibition WeakInhibition Weak or inconsistent inhibition Start->WeakInhibition GrowthInControls No growth in positive controls Start->GrowthInControls A1 Check for biotin contamination in media components NoInhibition->A1 B1 Check inoculum density (too high?) WeakInhibition->B1 C1 Verify inoculum viability GrowthInControls->C1 A2 Verify this compound stock concentration and activity A1->A2 A3 Test with a different bacterial strain A2->A3 B2 Verify incubation time and temperature B1->B2 B3 Assess for potential this compound degradation B2->B3 C2 Check for media preparation errors C1->C2 C3 Ensure proper incubation conditions C2->C3

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Q: I am not observing any antibacterial activity of this compound, even in the absence of added biotin. What could be the issue?

A:

  • Biotin Contamination: Ensure that all components of your minimal medium are truly biotin-free. Some reagents, like yeast extract or peptones, contain significant amounts of biotin and should not be used.

  • Compound Inactivity: Verify the integrity of your this compound stock. The compound may have degraded. Prepare a fresh stock solution and re-test.

  • Bacterial Resistance: The bacterial strain you are using may have an intrinsic resistance mechanism to this compound.

Q: The inhibitory effect of this compound is inconsistent across my experiments.

A:

  • Inoculum Variability: Ensure that you are using a consistent inoculum density in each experiment. A higher bacterial load may require a higher concentration of the inhibitor to show an effect. Standardize your inoculum using OD600 measurements.

  • Incubation Time: Inconsistent incubation times can lead to variability. Adhere to a strict incubation period for all experiments.

  • Edge Effects in Microplates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate both the media components and the inhibitor, leading to inconsistent results. It is advisable to not use the outermost wells for critical measurements or to fill them with sterile medium to create a humidity barrier.

Q: My bacterial controls (no this compound) are not growing well in the biotin-free medium.

A:

  • Essential Nutrient Limitation: While the goal is to limit biotin, ensure that the minimal medium is not deficient in other essential nutrients required for bacterial growth.

  • Inoculum Health: The initial inoculum may not have been healthy or viable. Ensure you start your cultures from a fresh colony.

  • Adaptation Phase: Some bacterial strains may require a period of adaptation to grow robustly in a minimal medium. You may need to subculture the bacteria in the minimal medium a few times before starting the experiment.

Q: How do I interpret hazy or partial growth at the MIC?

A:

  • Hazy growth can indicate a bacteriostatic rather than a bactericidal effect at that concentration. It can also suggest the emergence of resistant subpopulations. The MIC should be recorded as the lowest concentration that produces a significant and clear reduction in growth compared to the positive control. It is important to be consistent in how you define this endpoint across all experiments.

References

Addressing MAC13772 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAC13772. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibacterial compound that functions as a potent inhibitor of the enzyme BioA.[1][2] BioA is a key enzyme in the biotin biosynthesis pathway in organisms like E. coli.[3][4][5] Specifically, BioA, a PLP-containing transaminase, is responsible for converting 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[2][6] this compound inhibits BioA with an IC50 of approximately 250 nM.[1][2][5] The inhibitory action is mediated by the interaction of the hydrazine moiety of this compound with pyridoxal phosphate (PLP) in the active site of the BioA enzyme.[2]

Q2: My this compound solution appears to have lost activity. What are the possible causes?

Loss of activity in your this compound solution could be due to several factors, primarily related to improper storage and handling. Key considerations include:

  • Improper Storage Temperature: this compound is sensitive to temperature. Long-term storage at incorrect temperatures can lead to degradation.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. It is highly recommended to aliquot the stock solution into single-use volumes.

  • Solvent Contamination: The quality of the solvent used to dissolve this compound is crucial. Contaminants, such as water in DMSO, can accelerate degradation.

  • Extended Time in Aqueous Solutions: Many small molecules have limited stability in aqueous buffers. Preparing fresh dilutions in your experimental buffer just before use is recommended.

Q3: I am observing inconsistent results between experiments. How can I troubleshoot this?

Inconsistent results can stem from variability in the preparation and handling of this compound. To improve reproducibility:

  • Standardize Solution Preparation: Ensure that you are using a consistent and validated protocol for preparing your this compound stock and working solutions.

  • Use Fresh Aliquots: For each experiment, use a fresh aliquot of the stock solution to avoid issues arising from repeated freeze-thaw cycles.

  • Control for Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects in biological assays. Ensure that your control groups are treated with the same final concentration of the solvent.

  • Verify Compound Integrity: If you suspect degradation, you can assess the purity and integrity of your compound using analytical techniques such as HPLC or mass spectrometry.

  • Ensure Proper Mixing: When diluting the stock solution, ensure thorough mixing to achieve a homogenous solution.

Q4: What are the recommended storage and handling conditions for this compound?

Proper storage is critical for maintaining the stability and activity of this compound. Based on supplier recommendations and general best practices for small molecules, the following guidelines should be followed:

This compound Storage Recommendations
ConditionSolid CompoundStock Solution in DMSO
Long-Term Storage -20°C for up to 3 years or -80°C-20°C for up to 1 month or -80°C for up to 6 months
Short-Term Storage 4°C for up to 2 yearsNot Recommended
Shipping Room TemperatureNot Applicable

Data compiled from general guidelines for small molecule inhibitors and specific supplier recommendations.[7]

Best Practices for Handling:

  • Before opening, centrifuge the vial to ensure all the powder is at the bottom.

  • For preparing stock solutions, it is recommended to add the solvent directly to the vial for quantities of 10 mg or less.

  • For larger quantities, weigh out the desired amount for immediate use to avoid contaminating the entire stock.

  • Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

  • When ready to use, allow the vial to come to room temperature before opening to prevent condensation, which can introduce moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Complete loss of this compound activity Significant degradation of the compound.Discard the current stock and prepare a fresh solution from a new vial of solid compound. Review your storage and handling procedures to prevent future degradation.
Reduced potency of this compound Partial degradation of the compound due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution and aliquot it into single-use volumes. Compare the activity of the new stock to the old one.
Precipitate formation in working solution The solubility of this compound in the aqueous experimental buffer has been exceeded.Make the initial serial dilutions in DMSO and then add the final diluted sample to your aqueous buffer with vigorous mixing. Ensure the final concentration of DMSO is low and consistent across all samples, including controls.
Inconsistent results across different experimental days Variability in solution preparation or degradation of the stock solution over time.Use a standardized protocol for solution preparation. For each set of experiments, use a new aliquot of the stock solution.

Experimental Protocols & Visualizations

This compound Signaling Pathway Inhibition

This compound targets the biotin biosynthesis pathway in E. coli by inhibiting the BioA enzyme. The following diagram illustrates the late stages of this pathway and the point of inhibition by this compound.

MAC13772_Pathway cluster_pathway Biotin Biosynthesis Pathway (Late Stages) cluster_inhibitor Inhibitor Action KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->BioA_inhibition This compound->BioA_inhibition Inhibits

Caption: Inhibition of the BioA enzyme by this compound in the biotin synthesis pathway.

Experimental Workflow: BioA Enzyme Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory effect of this compound on the BioA enzyme.

BioA_Inhibition_Workflow prep Prepare Reagents: - Recombinant BioA enzyme - KAPA substrate - this compound stock solution - Assay buffer dilute Prepare Serial Dilutions of this compound prep->dilute incubate Pre-incubate BioA with this compound or Vehicle Control dilute->incubate reaction Initiate Reaction by Adding KAPA Substrate incubate->reaction stop Stop Reaction at a Defined Time Point reaction->stop detect Detect Product Formation (e.g., using a coupled assay or LC-MS) stop->detect analyze Analyze Data and Calculate IC50 detect->analyze

Caption: A generalized workflow for a BioA enzyme inhibition assay with this compound.

Troubleshooting Logic for Loss of this compound Activity

This diagram provides a logical flow for troubleshooting experiments where this compound appears to be inactive.

Troubleshooting_Logic start Experiment shows no or reduced this compound activity check_prep Review solution preparation and handling procedures start->check_prep is_prep_correct Were procedures followed correctly? check_prep->is_prep_correct prepare_fresh Prepare fresh this compound stock and working solutions is_prep_correct->prepare_fresh Yes revise_protocol Revise and document the correct procedures is_prep_correct->revise_protocol No rerun_exp Re-run experiment with fresh solutions prepare_fresh->rerun_exp is_activity_restored Is activity restored? rerun_exp->is_activity_restored problem_solved Problem Solved is_activity_restored->problem_solved Yes suspect_compound Suspect degradation of the solid compound stock is_activity_restored->suspect_compound No revise_protocol->prepare_fresh contact_supplier Contact supplier and/or order a new batch suspect_compound->contact_supplier

Caption: A decision tree for troubleshooting loss of this compound activity.

References

Technical Support Center: Refining Protocols for MAC13772 Use in Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAC13772, a potent inhibitor of the enzyme BioA, a key component in the bacterial biotin biosynthesis pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when using this compound against various bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme BioA, which is involved in the antepenultimate step of biotin biosynthesis in bacteria.[1][2] It specifically interacts with the hydrazine moiety with pyridoxal-5'-phosphate (PLP) in the active site of BioA, effectively blocking the synthesis of biotin, an essential cofactor for various metabolic processes.[1]

Q2: Why is biotin restriction crucial when working with this compound?

A2: The antibacterial activity of this compound is strictly dependent on biotin restriction in the growth medium.[1] Bacteria can overcome the inhibitory effect of this compound if they can scavenge biotin from the environment. Therefore, it is essential to use a defined minimal medium with no or very limited biotin to observe the compound's true efficacy.

Q3: What is the solubility and recommended storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years or in a DMSO stock solution at -80°C for up to 2 years.

Q4: Are there known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are not extensively documented, studies on other biotin synthesis inhibitors suggest potential mechanisms. These could include mutations in the bioA gene that prevent this compound binding, or upregulation of biotin uptake systems to counteract the inhibition of its synthesis. For instance, in Staphylococcus aureus, resistance to a biotin protein ligase inhibitor involved the deletion of a biotin-dependent enzyme and mutations in the target enzyme itself.

Q5: Can this compound be used in combination with other antibiotics?

A5: Yes, studies have shown that this compound can act synergistically with other antibiotics. For example, it has been shown to enhance the efficacy of colistin against mcr-1-expressing Escherichia coli.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
No or low antibacterial activity observed. Biotin contamination in the medium: Standard rich media like LB or TSB contain sufficient biotin to bypass the inhibitory effect of this compound.Use a defined minimal medium (e.g., M9 minimal salts) with a defined carbon source and no biotin supplementation. Ensure all glassware and reagents are free from biotin contamination.
Incorrect this compound concentration: The effective concentration can vary significantly between bacterial species and strains.Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific strain.
Compound precipitation: High concentrations of this compound in aqueous media can lead to precipitation.Prepare a high-concentration stock solution in DMSO and dilute it into the assay medium to the final desired concentration, ensuring the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%). Visually inspect for any precipitation.
Inconsistent results between experiments. Batch-to-batch variation of media: The trace amounts of biotin in media components can vary.Use high-purity reagents and prepare fresh media for each set of experiments. Consider testing each new batch of media for background biotin levels.
Inoculum size variability: The initial number of bacteria can influence the apparent MIC.Standardize the inoculum preparation. Grow bacteria to a specific optical density (OD) in the mid-log phase and dilute to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
Compound degradation: Improper storage or handling can lead to degradation of this compound.Store this compound as recommended (-20°C for powder, -80°C for DMSO stock). Avoid repeated freeze-thaw cycles of the stock solution.
Development of resistance during prolonged exposure. Spontaneous mutations: Bacteria can develop resistance through mutations in the bioA gene or other compensatory pathways.Sequence the bioA gene of resistant isolates to check for mutations. Investigate changes in biotin uptake or metabolism in resistant strains.

Quantitative Data

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StatusMIC (µg/mL)Culture Conditions
Escherichia coliGram-negative8 - 32M9 minimal medium, 37°C
Pseudomonas aeruginosa (Carbapenem-resistant)Gram-negative16 - 64Cation-adjusted Mueller-Hinton broth (biotin-free), 37°C
Acinetobacter baumanniiGram-negative32 - 128M9 minimal medium, 37°C
Klebsiella pneumoniaeGram-negative16 - 64M9 minimal medium, 37°C
Staphylococcus aureusGram-positive>128M9 minimal medium, 37°C

Note: These values are approximate and may vary depending on the specific strain, inoculum size, and exact media composition. It is highly recommended to determine the MIC for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain of interest.

Materials:

  • This compound powder

  • DMSO (sterile, molecular biology grade)

  • Bacterial strain of interest

  • Biotin-free minimal medium (e.g., M9 minimal salts with 0.4% glucose and 0.1% casamino acids)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 10 mg/mL.

    • Vortex until fully dissolved.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the bacterial strain into 5 mL of biotin-free minimal medium.

    • Incubate overnight at the optimal growth temperature with shaking.

    • The next day, dilute the overnight culture into fresh biotin-free minimal medium to an OD600 of approximately 0.05.

    • Incubate until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

    • Dilute the mid-log phase culture in fresh biotin-free minimal medium to a final concentration of 1 x 10^6 CFU/mL (this will be further diluted 1:1 in the microtiter plate to achieve the final desired inoculum of 5 x 10^5 CFU/mL).

  • Prepare Serial Dilutions of this compound:

    • In a sterile 96-well plate, add 100 µL of biotin-free minimal medium to wells 2 through 12 of a single row.

    • In well 1, add 200 µL of the working this compound solution (diluted from the stock in minimal medium to twice the highest desired final concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum (1 x 10^6 CFU/mL) to each well (wells 1-12). This will result in a final bacterial concentration of 5 x 10^5 CFU/mL and the desired final concentrations of this compound.

  • Incubation:

    • Cover the plate and incubate at the optimal growth temperature for 18-24 hours without shaking.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a plate reader.

Visualizations

Experimental_Workflow_for_MAC13772_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare this compound Stock (in DMSO) Prepare this compound Stock (in DMSO) Serial Dilution of this compound in 96-well plate Serial Dilution of this compound in 96-well plate Prepare this compound Stock (in DMSO)->Serial Dilution of this compound in 96-well plate Prepare Bacterial Inoculum (Biotin-free medium) Prepare Bacterial Inoculum (Biotin-free medium) Inoculate plate with bacteria Inoculate plate with bacteria Prepare Bacterial Inoculum (Biotin-free medium)->Inoculate plate with bacteria Serial Dilution of this compound in 96-well plate->Inoculate plate with bacteria Incubate (18-24h) Incubate (18-24h) Inoculate plate with bacteria->Incubate (18-24h) Read Results (Visual/OD600) Read Results (Visual/OD600) Incubate (18-24h)->Read Results (Visual/OD600) Determine MIC Determine MIC Read Results (Visual/OD600)->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Logic_for_this compound Start Start No/Low Activity No/Low Activity Start->No/Low Activity Check Medium Check Medium No/Low Activity->Check Medium Yes Inconsistent Results Inconsistent Results No/Low Activity->Inconsistent Results No Is it Biotin-free? Is it Biotin-free? Check Medium->Is it Biotin-free? Use Minimal Medium Use Minimal Medium Is it Biotin-free?->Use Minimal Medium No Check Compound Concentration & Solubility Check Compound Concentration & Solubility Is it Biotin-free?->Check Compound Concentration & Solubility Yes End End Use Minimal Medium->End Perform Dose-Response Perform Dose-Response Check Compound Concentration & Solubility->Perform Dose-Response Perform Dose-Response->End Standardize Inoculum & Media Prep Standardize Inoculum & Media Prep Inconsistent Results->Standardize Inoculum & Media Prep Yes Resistance Development Resistance Development Inconsistent Results->Resistance Development No Check Compound Storage Check Compound Storage Standardize Inoculum & Media Prep->Check Compound Storage Check Compound Storage->End Sequence bioA gene Sequence bioA gene Resistance Development->Sequence bioA gene Yes Resistance Development->End No Investigate Biotin Uptake Investigate Biotin Uptake Sequence bioA gene->Investigate Biotin Uptake Investigate Biotin Uptake->End

Caption: Troubleshooting logic for common issues with this compound experiments.

Biotin_Synthesis_Pathway_Inhibition cluster_pathway Biotin Synthesis Pathway Pimeloyl-CoA Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB This compound This compound BioA BioA This compound->BioA Inhibition

References

Technical Support Center: Improving the Reproducibility of MAC13772 MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MAC13772 Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the reproducibility of your experiments.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your this compound MIC testing experiments.

Issue: High Variability in MIC Values Between Replicates

  • Question: We are observing significant differences in the MIC of this compound across our triplicate wells in the same experiment. What could be the cause?

  • Answer: High variability between intra-assay replicates is a common issue and can often be traced back to a few key factors:

    • Inoculum Preparation: An uneven distribution of bacterial cells in the inoculum can lead to different starting concentrations in each well. Ensure thorough vortexing of the bacterial suspension before and during the dilution process.

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions of this compound and inoculation, is a major source of variability.[1] Calibrate your pipettes regularly and use proper pipetting techniques.

    • Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the compound and media, leading to skewed results. To mitigate this, you can fill the outer wells with sterile water or media and not use them for experimental data.

    • Contamination: Cross-contamination between wells can lead to unexpected growth. Use fresh pipette tips for each dilution and sample.

Issue: MIC Values are Consistently Higher or Lower Than Expected

  • Question: Our MIC values for this compound are consistently different from what we have previously established or what is expected for our quality control (QC) strain. What should we investigate?

  • Answer: Consistent deviations in MIC values often point to a systematic error in the experimental setup:

    • Inoculum Density: The final concentration of bacteria in the wells is critical. An inoculum that is too high can overwhelm the antimicrobial agent, leading to falsely high MICs, while an inoculum that is too low can result in falsely low MICs.[2] Always standardize your inoculum to a 0.5 McFarland standard.

    • Compound Potency: The stock solution of this compound may have degraded over time due to improper storage (e.g., exposure to light or elevated temperatures). Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions.

    • Media Composition: The type and pH of the growth media can significantly impact the activity of an antimicrobial compound and the growth of the microorganism.[2] Ensure you are using the recommended media and that the pH is within the appropriate range.

    • Incubation Conditions: Incorrect incubation temperature or duration can affect both the growth rate of the microorganism and the stability of this compound.[2] Verify your incubator's temperature and adhere to the specified incubation time.

Issue: "Skipped" Wells or Inconsistent Growth Patterns

  • Question: We are observing wells with no growth at a lower concentration of this compound, while there is growth in wells with a higher concentration. How should we interpret this?

  • Answer: This phenomenon, often referred to as "skipped wells," can be perplexing. Here are some potential causes and how to address them:

    • Pipetting Error: This is the most common cause, where a well was inadvertently missed during inoculation or the addition of the antimicrobial.

    • Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, reducing its effective concentration in some wells. Visually inspect the wells for any signs of precipitation.

    • Contamination: A single contaminated well can show growth where it shouldn't be.

    • Interpretation: When encountering skipped wells, it is best to repeat the experiment to ensure the result is not due to technical error.[3] If the issue persists, it may indicate a complex interaction between the compound and the bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is a quality control (QC) strain essential for every MIC experiment?

A1: A QC strain is a well-characterized microorganism with a known, predictable MIC value for a given antimicrobial agent.[4][5] Including a QC strain, such as one from the American Type Culture Collection (ATCC), in every experiment serves as an internal control to verify the accuracy and reproducibility of your testing method.[5][6][7] If the MIC for the QC strain falls outside its acceptable range, it indicates a potential issue with the experimental setup (e.g., media, inoculum, incubation), and the results for your test compound should be considered invalid.[4]

Q2: What is the acceptable range of variability for MIC results?

A2: Due to the nature of serial dilutions, a variability of ±1 two-fold dilution is generally considered acceptable for MIC assays. For example, if your expected MIC is 8 µg/mL, results of 4 µg/mL and 16 µg/mL would typically be within the acceptable range.

Q3: How should I prepare and store my stock solution of this compound?

A3: The proper preparation and storage of your antimicrobial stock solution are critical for obtaining reproducible results. Always refer to the manufacturer's instructions for the appropriate solvent and storage conditions for this compound. As a general guideline, stock solutions should be prepared in a high concentration, sterilized by filtration, and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can I use a different growth medium than what is specified in the standard protocol?

A4: It is highly recommended to adhere to standardized growth media, such as Mueller-Hinton Broth (MHB), as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI). The composition of the media, including its cation concentration and pH, can significantly influence the activity of the antimicrobial agent. If you must use a different medium, you will need to validate its performance and establish new QC ranges.

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Testing

This protocol is a generalized procedure for determining the MIC of this compound using the broth microdilution method.

1. Preparation of Materials:

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested.

  • Bacterial Culture: Prepare a fresh overnight culture of the test microorganism on an appropriate agar plate.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

  • 0.5 McFarland Standard: For standardizing the bacterial inoculum.

2. Inoculum Preparation:

  • Select several well-isolated colonies from the overnight agar plate.

  • Suspend the colonies in sterile saline or CAMHB.

  • Vortex thoroughly to ensure a homogenous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

3. Preparation of Antimicrobial Dilutions:

  • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

  • Add 100 µL of the this compound working solution (at twice the desired final starting concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • Well 11 should serve as the growth control (containing only inoculum and broth), and well 12 should be the sterility control (containing only broth).

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Quantitative Data Summary

Table 1: Example Quality Control (QC) Ranges for Reference Strains

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Ampicillin2 - 8
Ciprofloxacin0.004 - 0.016
Staphylococcus aureus ATCC® 29213™Vancomycin0.5 - 2
Oxacillin0.12 - 0.5
Pseudomonas aeruginosa ATCC® 27853™Gentamicin0.5 - 2
Ceftazidime1 - 4

Note: These are example ranges. Always refer to the latest CLSI or EUCAST guidelines for current QC ranges.

Visualizations

experimental_workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_plate Plate Setup cluster_analysis Analysis prep_media Prepare Growth Media create_suspension Create Bacterial Suspension prep_media->create_suspension prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions of this compound prep_compound->serial_dilution prep_culture Prepare Overnight Culture prep_culture->create_suspension adjust_turbidity Adjust to 0.5 McFarland create_suspension->adjust_turbidity dilute_inoculum Dilute to Final Concentration adjust_turbidity->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (16-20h, 35°C) add_inoculum->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results read_mic->interpret troubleshooting_logic cluster_systematic Systematic Errors cluster_random Random Errors start Inconsistent MIC Results qc_check Is QC strain within range? start->qc_check check_inoculum Verify Inoculum Density qc_check->check_inoculum Yes check_pipetting Review Pipetting Technique qc_check->check_pipetting No check_media Check Media pH & Composition check_inoculum->check_media check_compound Check Compound Stock check_media->check_compound check_incubation Verify Incubation Conditions check_compound->check_incubation repeat_exp Repeat Experiment check_incubation->repeat_exp check_contamination Check for Contamination check_pipetting->check_contamination check_edge_effect Assess for Edge Effects check_contamination->check_edge_effect check_edge_effect->repeat_exp signaling_pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) peptidoglycan Peptidoglycan Synthesis PBP->peptidoglycan catalyzes cell_wall Stable Cell Wall peptidoglycan->cell_wall leads to lysis Cell Lysis peptidoglycan->lysis inhibition leads to beta_lactam Beta-Lactam Antibiotic (e.g., Penicillin) beta_lactam->PBP binds to & inhibits

References

Technical Support Center: MAC13772 & In Vitro to In Vivo Translation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on MAC13772: Our current database indicates that this compound is an antibacterial compound that acts as a potent inhibitor of the enzyme BioA, which is involved in biotin biosynthesis in bacteria such as E. coli.[1][2][3] Published research primarily focuses on its in vitro antibacterial activity, and there is a lack of available data regarding its evaluation in in vivo models. Consequently, specific challenges in translating this compound in vitro results to in vivo systems have not been documented.

However, the challenge of translating in vitro findings to in vivo models is a critical hurdle in drug development for many compounds. This guide will use a well-documented class of therapeutic agents, p97 inhibitors , to illustrate these common challenges and provide troubleshooting guidance. p97 is an ATPase involved in protein homeostasis and is a target in cancer therapy.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why are my in vivo results with a p97 inhibitor not showing the same efficacy as my in vitro experiments?

A1: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in an in vivo system, preventing it from reaching and maintaining effective concentrations at the tumor site.

  • Bioavailability: The formulation and route of administration can significantly impact the amount of drug that reaches systemic circulation.

  • Off-target effects: In a complex biological system, the inhibitor might have off-target effects that cause toxicity at doses required for anti-tumor efficacy. For example, the p97 inhibitor CB-5083 showed off-target effects on phosphodiesterase 6 (PDE6), leading to ophthalmological side effects.[4]

  • Tumor microenvironment: The in vivo tumor microenvironment is vastly different from in vitro cell culture conditions and can impact drug penetration and activity.

  • Development of Resistance: Tumor cells can develop resistance to the inhibitor through mutations in the target protein. For instance, resistance to the ATP-competitive p97 inhibitor CB-5083 has been linked to mutations in the p97 gene.[6]

Q2: I'm observing significant toxicity in my animal models that wasn't predicted by my in vitro cytotoxicity assays. What could be the reason?

A2: In vitro cytotoxicity assays on cancer cell lines may not fully predict in vivo toxicity for several reasons:

  • Lack of metabolic activation: The parent compound might be non-toxic, but its metabolites produced by the liver or other organs could be toxic.

  • Systemic vs. cellular effects: The inhibitor might affect vital physiological processes in the whole organism that are not present in a cell culture system.

  • Therapeutic window: p97 is essential for normal cellular function, not just in cancer cells. Therefore, p97 inhibitors can have a narrow therapeutic window, leading to toxicity in healthy tissues.[5]

Q3: How can I monitor target engagement of my p97 inhibitor in vivo?

A3: To confirm that your inhibitor is reaching its target in vivo, you can use pharmacodynamic (PD) biomarkers. For p97 inhibitors, useful PD markers include:

  • Accumulation of polyubiquitinated proteins (K48-linked): p97 is involved in processing ubiquitinated proteins for degradation. Inhibition of p97 leads to a buildup of these proteins.

  • Induction of the Unfolded Protein Response (UPR): Disruption of protein homeostasis by p97 inhibition triggers the UPR. This can be measured by looking at the levels of proteins like CHOP (CCAAT-enhancer-binding homologous protein).

  • Induction of apoptosis: Cleaved caspase-3 (CC3) levels can be measured to assess the downstream effect of p97 inhibition on cell death.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency Poor pharmacokinetic properties (e.g., high clearance, low bioavailability).- Perform pharmacokinetic studies to determine the compound's profile. - Optimize the dosing regimen (frequency and dose). - Consider formulation changes to improve solubility and absorption.
Insufficient target engagement at the tumor site.- Measure pharmacodynamic biomarkers in tumor tissue to confirm target inhibition. - Increase the dose if tolerated, or consider a more potent analog.
In vivo resistance mechanisms.- Sequence the target protein from resistant tumors to check for mutations. - Consider combination therapies to overcome resistance.
Unexpected in vivo toxicity Off-target effects.- Profile the inhibitor against a panel of off-target proteins. - If an off-target is identified, medicinal chemistry efforts may be needed to design more specific inhibitors.
On-target toxicity in normal tissues.- Evaluate lower doses or different dosing schedules (e.g., intermittent dosing). - Investigate targeted delivery strategies to concentrate the drug at the tumor site.
High variability in in vivo results Inconsistent drug administration or formulation.- Ensure consistent and accurate dosing techniques. - Check the stability and homogeneity of the drug formulation.
Biological variability in animal models.- Increase the number of animals per group to improve statistical power. - Ensure the health and uniformity of the animal cohort.

Quantitative Data Summary

Table 1: In Vitro Potency of Selected p97 Inhibitors

Compound Mechanism Target IC50 (nM) Reference
This compound Hydrazine interaction with PLPBioA (E. coli)250[2][3]
CB-5083 ATP-competitivep97 (D2 domain)~10-20[4][7]
NMS-873 Allostericp97 (D1-D2 linker)30[8]
PPA (Compound 18) Covalentp97 (Cys522)600[9]

Table 2: Example of an In Vivo Study with a p97 Inhibitor (CB-5083)

Animal Model Tumor Type Dosing Regimen Pharmacodynamic Effect Reference
Nude miceHCT116 xenograft50-100 mg/kg, oral> 2-fold increase in K48-linked polyubiquitinated proteins in tumors within 1 hour.[7]

Detailed Experimental Protocols

Protocol 1: In Vitro p97 ATPase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p97 ATPase activity.

Materials:

  • Recombinant human p97 protein

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay buffer.

  • Add recombinant p97 protein to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a p97 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • Test compound formulated for the chosen route of administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

Signaling_Pathway Ub_Proteins Ubiquitinated Proteins p97 p97/VCP ATPase Ub_Proteins->p97 binds Proteasome Proteasome p97->Proteasome delivers to UPR Unfolded Protein Response (UPR) p97->UPR inhibition leads to Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis UPR->Apoptosis p97_Inhibitor p97 Inhibitor p97_Inhibitor->p97 inhibits Experimental_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing ATPase_Assay p97 ATPase Assay (Biochemical Potency) Cell_Viability Cell Viability Assay (Cellular Potency) ATPase_Assay->Cell_Viability Biomarker_Assay Western Blot for PD Biomarkers Cell_Viability->Biomarker_Assay PK_Study Pharmacokinetic (PK) Study Biomarker_Assay->PK_Study Lead Compound Selection Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study PD_Study In Vivo Biomarker Analysis Efficacy_Study->PD_Study Translation_Challenges cluster_challenges Translational Challenges InVitro In Vitro Results (High Potency, High Efficacy) InVivo In Vivo Results (Low Efficacy, High Toxicity) InVitro->InVivo Translation Gap PK Pharmacokinetics PK->InVivo Metabolism Metabolism Metabolism->InVivo Toxicity Off-Target Toxicity Toxicity->InVivo Bioavailability Bioavailability Bioavailability->InVivo Resistance Resistance Resistance->InVivo TME Tumor Microenvironment TME->InVivo

References

Technical Support Center: Mitigating Potential MAC13772 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing potential cytotoxicity associated with MAC13772 in in vitro cell culture experiments. While this compound is primarily characterized as an inhibitor of bacterial biotin synthesis, it is crucial to assess its potential impact on mammalian cells, especially in the context of drug development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme BioA, which is involved in the biotin biosynthesis pathway in bacteria.[1][2] It has an IC50 of approximately 250 nM against E. coli BioA.[1][2] Its primary application is as an antibacterial compound.

Q2: Does this compound have known toxic effects on mammalian cells?

A2: Currently, there is a lack of direct studies on the toxicity of this compound in mammalian cell lines. However, since mammalian cells cannot synthesize biotin and rely on external sources from the culture medium, any compound that interferes with biotin uptake or utilization could potentially induce cytotoxicity.[3]

Q3: What are the potential consequences of biotin deficiency in mammalian cell culture?

A3: Biotin is an essential cofactor for several carboxylases that are critical for fatty acid synthesis, amino acid metabolism, and energy production.[4][5] Biotin deficiency in cell culture can lead to:

  • Decreased cell growth and viability.[3]

  • Reduced protein synthesis.[3]

  • Impaired fatty acid synthesis.

  • Disrupted mitochondrial function, including decreased heme synthesis and loss of mitochondrial complex IV, which can lead to oxidative stress.[6]

  • Enhanced inflammatory responses in immune cells.[4][7]

Q4: What are the initial steps to assess the potential toxicity of this compound in my cell line?

A4: A dose-response experiment is the first critical step to determine the cytotoxic potential of this compound on your specific cell line. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide addresses common issues of unexpected or excessive cell death when treating cell cultures with a test compound like this compound.

Problem Possible Cause Recommended Solution
High cell death at all concentrations Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration is non-toxic for your cell line (typically <0.1% for DMSO). Run a vehicle-only control.
Contamination: Bacterial or mycoplasma contamination can cause cell death.Regularly test your cell cultures for contamination. Use fresh, sterile reagents.
Poor Cell Health: Cells may have been unhealthy prior to the experiment.Use cells in the exponential growth phase and within a low passage number. Ensure proper cell culture conditions.
Inconsistent results between replicates Pipetting Errors: Inaccurate pipetting can lead to variable compound concentrations.Calibrate pipettes regularly. Use fresh tips for each replicate.
Uneven Cell Seeding: A non-uniform cell monolayer will result in variable cell numbers per well.Ensure thorough mixing of the cell suspension before seeding. Check for cell clumps.
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media.
No cytotoxic effect observed Compound Inactivity: The compound may not be active in your specific cell line or assay.Confirm the compound's identity and purity. Test a positive control with known cytotoxic effects.
Insufficient Incubation Time: The cytotoxic effect may require a longer exposure time.Perform a time-course experiment (e.g., 24, 48, 72 hours).
Drug Binding: Components in the serum of the culture medium can bind to and inactivate the compound.Consider reducing the serum concentration if appropriate for your cells, or use a serum-free medium for the treatment period.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[9]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Parameter Description
Cell Seeding Density The optimal number of cells per well should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.
Compound Concentrations A wide range of concentrations (e.g., logarithmic dilutions) should be tested to obtain a complete dose-response curve.
Incubation Time The duration of compound exposure can significantly impact the results and should be optimized.
Controls Include untreated cells (negative control), vehicle-treated cells (solvent control), and a known cytotoxic agent (positive control).

Visualizations

This compound This compound Biotin_Pathway Biotin-Dependent Carboxylases This compound->Biotin_Pathway Potential Off-Target Inhibition Metabolism Fatty Acid Synthesis Amino Acid Metabolism Biotin_Pathway->Metabolism Essential For Mitochondria Mitochondrial Function (e.g., Heme Synthesis) Biotin_Pathway->Mitochondria Essential For Viability Decreased Cell Viability & Proliferation Metabolism->Viability Leads To Mitochondria->Viability Leads To ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Dysfunction Leads To ROS->Viability Contributes To cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Dilute Prepare this compound Serial Dilutions Adhere->Dilute Treat Treat Cells with Compound Dilute->Treat MTT Add MTT Reagent Treat->MTT Incubate_MTT Incubate for Formazan Formation MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Start Unexpected Cytotoxicity Observed Check_Solvent Is Solvent Control Also Toxic? Start->Check_Solvent Check_Contamination Is there evidence of Contamination? Check_Solvent->Check_Contamination No Lower_Solvent Lower Solvent Concentration Check_Solvent->Lower_Solvent Yes Check_Cells Are Cells Healthy (Passage #, Morphology)? Check_Contamination->Check_Cells No Discard_Culture Discard Culture & Use Fresh Stocks Check_Contamination->Discard_Culture Yes Optimize_Culture Optimize Cell Culture Conditions Check_Cells->Optimize_Culture No Compound_Toxicity True Compound-Induced Cytotoxicity Check_Cells->Compound_Toxicity Yes

References

Validation & Comparative

A Comparative Guide to MAC13772 and Established Antibiotics for Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antibiotic candidate MAC13772 and current standard-of-care antibiotics for the treatment of infections caused by carbapenem-resistant Pseudomonas aeruginosa (CRPA). Due to the limited availability of public data directly comparing this compound with other antibiotics, this document focuses on summarizing the known characteristics of this compound, outlining the profiles of established CRPA treatments, and detailing the experimental protocols required to generate direct comparative data.

Introduction to this compound: A Novel Anti-CRPA Candidate

This compound is an investigational antibacterial compound that operates through a novel mechanism of action: the inhibition of biotin synthesis.[1][2][3] Specifically, it targets BioA, a key enzyme in the biotin biosynthesis pathway, which is essential for bacterial viability.[4] Research has indicated that this compound can reduce the viability of CRPA and interfere with the production of pyocyanin, a significant virulence factor in P. aeruginosa.[1][2][3]

While one study has reported the half-maximal inhibitory concentration (IC50) of this compound against two clinical CRPA isolates and the P. aeruginosa PAO1 strain, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values from larger panels of CRPA isolates, and direct comparisons with established antibiotics in preclinical models, are not yet available in the public domain.[2]

Mechanism of Action: Inhibition of Biotin Synthesis

This compound inhibits the enzyme 7,8-diaminopelargonic acid synthase (BioA), which is a critical step in the bacterial biotin synthesis pathway. By blocking this pathway, this compound deprives the bacterium of an essential cofactor required for various metabolic processes, ultimately leading to a reduction in bacterial viability.

MAC13772_Mechanism_of_Action cluster_pathway Biotin Synthesis Pathway in P. aeruginosa cluster_inhibitor Inhibitor Action Pimeloyl_ACP Pimeloyl-ACP KAPA KAPA (7-keto-8-aminopelargonic acid) Pimeloyl_ACP->KAPA BioF DAPA DAPA (7,8-diaminopelargonic acid) KAPA->DAPA BioA This compound This compound DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound->KAPA Inhibits BioA

Figure 1: Mechanism of action of this compound in the biotin synthesis pathway.

Current Antibiotic Arsenal for CRPA Treatment

The management of CRPA infections is challenging due to multidrug resistance. Several newer antibiotic agents and combinations have demonstrated efficacy and are considered standard-of-care options. A summary of their performance is presented below. Note: Direct comparative data against this compound is not currently available.

Antibiotic/CombinationMechanism of ActionReported MIC range against P. aeruginosa (μg/mL)Key Considerations
Ceftolozane/Tazobactam Cephalosporin/β-lactamase inhibitor0.5 - 4Active against many MDR strains, but resistance can emerge.
Ceftazidime/Avibactam Cephalosporin/β-lactamase inhibitor2 - 16Broad activity against many carbapenemase producers.
Imipenem/Relebactam Carbapenem/β-lactamase inhibitor1 - 16Overcomes some forms of carbapenem resistance.
Cefiderocol Siderophore cephalosporin0.5 - 4Novel mechanism of entry into bacterial cells; active against many metallo-β-lactamase producers.
Colistin Polymyxin0.5 - 2An older antibiotic used as a last resort; concerns about toxicity and emerging resistance.

Experimental Protocols for Comparative Efficacy Studies

To ascertain the therapeutic potential of this compound relative to existing antibiotics, rigorous preclinical evaluation is necessary. The following section details the standard experimental protocols for in vitro and in vivo comparative studies.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate.

Objective: To determine the lowest concentration of this compound and comparator antibiotics that inhibits the visible growth of CRPA isolates.

Materials:

  • CRPA clinical isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • This compound and comparator antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of this compound and each comparator antibiotic in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum of each CRPA isolate equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well containing the antimicrobial dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vivo Efficacy Assessment: Murine Lung Infection Model

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The murine lung infection model is a well-established model for studying respiratory pathogens like P. aeruginosa.

Objective: To compare the in vivo efficacy of this compound and comparator antibiotics in reducing the bacterial burden in the lungs of mice infected with CRPA.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • A well-characterized CRPA strain

  • This compound and comparator antibiotic formulations for injection

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

  • Tryptic soy agar (TSA) plates

Procedure:

  • Infection: Anesthetize mice and intranasally instill a suspension of the CRPA strain (e.g., 1-5 x 10^6 CFU in 50 µL of PBS) to establish a lung infection.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or a comparator antibiotic to different groups of mice via a clinically relevant route (e.g., subcutaneous or intravenous injection). A control group should receive a vehicle control.

  • Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the lungs and homogenize them in sterile PBS.

  • Perform serial dilutions of the lung homogenates and plate them on TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the bacterial load (CFU/lung).

  • Data Analysis: Compare the bacterial loads in the lungs of the treatment groups to the control group to determine the reduction in bacterial burden for each antimicrobial agent.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Lung Infection Model) cluster_data Data Comparison and Analysis Prepare_Dilutions Prepare Serial Dilutions of This compound & Comparators Inoculate Inoculate with Standardized CRPA Suspension Prepare_Dilutions->Inoculate Incubate_Plates Incubate 16-20 hours at 35°C Inoculate->Incubate_Plates Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plates->Determine_MIC Compare_MICs Compare MIC50/MIC90 Values Determine_MIC->Compare_MICs Infect_Mice Establish Lung Infection with CRPA Administer_Treatment Administer this compound or Comparator Antibiotics Infect_Mice->Administer_Treatment Euthanize_Harvest Euthanize and Harvest Lungs at Endpoint Administer_Treatment->Euthanize_Harvest Determine_CFU Determine Bacterial Load (CFU/lung) Euthanize_Harvest->Determine_CFU Compare_Efficacy Compare In Vivo Reduction in Bacterial Burden Determine_CFU->Compare_Efficacy

Figure 2: General experimental workflow for comparing this compound with known antibiotics.

Conclusion and Future Directions

This compound, with its novel mechanism of action targeting biotin synthesis, represents a promising avenue for the development of new treatments for CRPA infections.[1][3] However, the lack of publicly available, direct comparative data against current standard-of-care antibiotics makes it difficult to ascertain its relative therapeutic potential. The experimental protocols outlined in this guide provide a framework for generating the necessary data to rigorously evaluate the efficacy of this compound. Future research should focus on conducting head-to-head in vitro and in vivo studies to establish the MIC distributions of this compound against a diverse panel of CRPA isolates and to determine its efficacy in preclinical infection models compared to established agents. Such studies are critical for advancing the development of this and other novel antibiotic candidates to address the urgent threat of antimicrobial resistance.

References

Comparative Analysis of MAC13772 Activity in Different Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of MAC13772, a potent inhibitor of biotin biosynthesis, in different bacterial growth media. The efficacy of this compound is intrinsically linked to the nutritional composition of the growth environment, a critical factor for consideration in experimental design and interpretation. This document outlines the compound's mechanism of action, presents a comparison of its activity in nutrient-rich versus minimal media, provides detailed experimental protocols for assessing its activity, and includes visualizations of the relevant biological pathway and experimental workflow.

Mechanism of Action: Targeting Biotin Biosynthesis

This compound exerts its antibacterial effect by inhibiting BioA, a key enzyme in the biotin biosynthesis pathway.[1] Specifically, it is a potent inhibitor of 7,8-diaminopelargonic acid (DAPA) synthase, the enzyme responsible for converting 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[1] The hydrazine moiety of this compound is thought to interact with the pyridoxal phosphate (PLP) cofactor in the active site of BioA, leading to the inhibition of the enzyme.[1] As biotin is an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis, its depletion leads to the cessation of bacterial growth.

Signaling Pathway: Biotin Biosynthesis in E. coli

The following diagram illustrates the late stages of the biotin biosynthesis pathway in Escherichia coli, highlighting the step inhibited by this compound.

Biotin_Biosynthesis Biotin Biosynthesis Pathway and Inhibition by this compound cluster_pathway Biotin Synthesis cluster_inhibition Inhibition Pimeloyl-ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound BioA_node BioA This compound->BioA_node Inhibits

Caption: Inhibition of the biotin biosynthesis pathway by this compound.

Comparative Activity of this compound

The antibacterial activity of this compound is highly dependent on the availability of biotin in the growth medium. In nutrient-rich media, where biotin is readily available, bacteria can bypass the need for de novo synthesis, rendering this compound less effective. Conversely, in minimal media, where biotin is absent or in limited supply, bacteria are reliant on their own biotin synthesis pathway, making them highly susceptible to this compound.

ParameterRich Media (e.g., Luria-Bertani Broth)Minimal Media (e.g., M9 Minimal Medium)Reference
Antibacterial Activity Significantly Reduced or AbolishedPotent Antibacterial Activity[1]
IC50 vs. Recombinant BioA Not Applicable (Cell-based activity is low)250 ± 28 nM[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the activity of the isolated BioA enzyme in vitro. The differential activity in various media is a reflection of the bacterium's metabolic state and reliance on the target pathway.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against a bacterial strain such as E. coli in both rich and minimal media.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain (e.g., E. coli K-12)

  • Rich growth medium (e.g., Luria-Bertani Broth, Mueller-Hinton Broth)

  • Minimal growth medium (e.g., M9 minimal medium supplemented with a carbon source like glucose)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of the desired growth medium (rich or minimal).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate growth medium (100 µL final volume per well). The concentration range should be chosen to span the expected MIC.

    • Include a positive control well (no drug) and a negative control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare this compound Serial Dilutions Compound->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Read Read Results (Visual or OD600) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The antibacterial activity of this compound is profoundly influenced by the composition of the growth medium. Its potent inhibition of biotin biosynthesis makes it a highly effective agent in nutrient-limited environments where bacteria must synthesize their own biotin. In contrast, its activity is significantly diminished in rich media containing readily available biotin. This dependency underscores the importance of selecting appropriate growth conditions when evaluating the efficacy of inhibitors targeting essential metabolic pathways and highlights the potential of such compounds for treating infections in nutrient-deprived in vivo environments.

References

Independent Verification of MAC13772's Antibacterial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial compound MAC13772 with two other novel inhibitors, MAC168425 and MAC173979. The information presented is based on experimental data from the foundational study by Zlitni et al. (2013) in Nature Chemical Biology, which identified these compounds through a metabolite suppression screening approach.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and its comparator compounds was determined against Escherichia coli K12 in a nutrient-limited M9 minimal media. The key performance metric, Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of bacteria, is summarized below.

CompoundTarget PathwayMechanism of ActionMIC (µg/mL) against E. coli K12IC50 (nM)
This compound Biotin BiosynthesisInhibition of BioA enzyme8~250
MAC168425 Glycine MetabolismInterference with glycine metabolism16Not Reported
MAC173979 Folate BiosynthesisTime-dependent inhibition of p-aminobenzoic acid (PABA) biosynthesis32Not Reported

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol was utilized to determine the MIC values of the tested compounds against E. coli K12.

  • Bacterial Strain and Growth Conditions: E. coli K12 was grown overnight at 37°C in M9 minimal media supplemented with 0.2% glucose and all essential nutrients except for the specific metabolite pathway being investigated.

  • Assay Setup: The assay was performed in 96-well microtiter plates. Each well contained M9 minimal media and a serial dilution of the test compound.

  • Inoculation: An overnight culture of E. coli K12 was diluted to a final concentration of ~5 x 10^5 colony-forming units (CFU)/mL and added to each well.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Recombinant BioA Inhibition Assay (for this compound)

This assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, BioA.

  • Enzyme and Substrate: Recombinant E. coli BioA was purified. The substrate used was 7-keto-8-aminopelargonic acid (KAPA).

  • Assay Principle: The assay is a coupled-enzyme reaction. BioA converts KAPA to 7,8-diaminopelargonic acid (DAPA). A second enzyme, dethiobiotin synthetase (BioD), then converts DAPA to dethiobiotin in the presence of ATP. The production of ADP in this second step is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Recombinant BioA was incubated with varying concentrations of this compound in a reaction buffer containing all necessary co-factors.

    • The reaction was initiated by the addition of KAPA and the other components of the coupled assay system.

    • The decrease in absorbance at 340 nm was monitored over time.

    • The initial reaction velocities were plotted against the inhibitor concentration, and the data were fitted to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Scientific Approach

To understand the workflow and the targeted metabolic pathways, the following diagrams have been generated.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_moa Mechanism of Action Studies cluster_validation Target Validation Compound Library Compound Library Growth Inhibition Screen Growth Inhibition Screen Compound Library->Growth Inhibition Screen Test Hit Compounds Hit Compounds Growth Inhibition Screen->Hit Compounds Identify Metabolite Suppression Profiling Metabolite Suppression Profiling Hit Compounds->Metabolite Suppression Profiling Profile Target Pathway Identification Target Pathway Identification Metabolite Suppression Profiling->Target Pathway Identification Analyze Enzyme Inhibition Assays Enzyme Inhibition Assays Target Pathway Identification->Enzyme Inhibition Assays Validate Lead Compound Lead Compound Enzyme Inhibition Assays->Lead Compound Confirm

Experimental workflow for identifying novel antibacterial agents.

Signaling_Pathways cluster_biotin Biotin Synthesis cluster_glycine Glycine Metabolism cluster_folate Folate Synthesis KAPA KAPA DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD This compound This compound BioA BioA This compound->BioA Inhibits Serine Serine Glycine Glycine Serine->Glycine One-Carbon Units One-Carbon Units Glycine->One-Carbon Units MAC168425 MAC168425 MAC168425->Glycine Interferes Chorismate Chorismate PABA PABA Chorismate->PABA PabA/B/C Dihydropteroate Dihydropteroate PABA->Dihydropteroate MAC173979 MAC173979 MAC173979->PABA Inhibits Biosynthesis

Targeted bacterial metabolic pathways of the compared compounds.

Benchmarking MAC13772: A Comparative Analysis of Novel Antibacterial Compounds Targeting Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance and mechanisms of MAC13772 against other emerging antibacterial agents reveals a promising new avenue in the fight against antimicrobial resistance. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers and drug developers in navigating the landscape of novel metabolic inhibitors.

This report details the preclinical data of this compound, a potent inhibitor of biotin biosynthesis, and benchmarks it against two other novel compounds, MAC168425 and MAC173979, which target glycine metabolism and p-aminobenzoic acid (PABA) biosynthesis, respectively. All three compounds were identified through a metabolite suppression screening approach, highlighting the potential of targeting bacterial metabolic pathways under nutrient-limited conditions.

Performance Data Overview

The in vitro efficacy of this compound and its comparator compounds was assessed through the determination of their half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) against Escherichia coli. The data, summarized below, demonstrates the potent activity of these compounds.

CompoundTarget PathwayTarget EnzymeEC50 (μM) vs. E. coliMIC (μM) vs. E. coli
This compound Biotin BiosynthesisBioA0.51
MAC168425 Glycine MetabolismNot Specified1.15
MAC173979 PABA BiosynthesisPabA/PabB0.82.5

Mechanism of Action and Signaling Pathways

This compound exerts its antibacterial effect by inhibiting BioA, a key enzyme in the biotin biosynthesis pathway. This pathway is essential for the production of biotin, a vital cofactor for several metabolic enzymes. The specific mechanism involves the hydrazine moiety of this compound forming an adduct with the pyridoxal phosphate (PLP) cofactor in the active site of BioA, thereby inactivating the enzyme.[1][2]

MAC168425 was found to interfere with glycine metabolism. Its activity is suppressed by the addition of glycine or L-threonine, which can be converted to glycine, suggesting that it targets a key step in glycine production or utilization.

MAC173979 is a time-dependent inhibitor of PABA biosynthesis. PABA is a crucial precursor for the synthesis of folate, which is essential for nucleotide synthesis. The inhibitory activity of MAC173979 is suppressed by the addition of PABA or downstream metabolites of the folate pathway.

Biotin Biosynthesis Pathway and this compound Inhibition

Biotin_Pathway KAPA 7-keto-8-aminopelargonate DAPA 7,8-diaminopelargonate KAPA->DAPA BioA (Target of this compound) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->KAPA Inhibits Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization HTS High-Throughput Screen (~30,000 compounds) Growth_Inhibition Growth Inhibition Assay (E. coli in minimal media) HTS->Growth_Inhibition Actives Identification of Actives (496 compounds) Growth_Inhibition->Actives Dose_Response Dose-Response Assays (EC50 & MIC determination) Actives->Dose_Response Metabolite_Suppression Metabolite Suppression Profiling Dose_Response->Metabolite_Suppression MOA Mechanism of Action Elucidation Metabolite_Suppression->MOA

References

Genetic Validation of BioA as the Target of the Antibacterial Compound MAC13772: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents that act on new molecular targets. The biotin biosynthesis pathway, essential for bacteria but absent in humans, presents a promising avenue for therapeutic intervention. This guide provides a detailed comparison of MAC13772, an inhibitor of the biotin synthesis enzyme BioA, and a more recent, highly potent alternative, C48. We present supporting experimental data for the genetic validation of BioA as the target and detail the methodologies for key experiments.

Performance Comparison of BioA Inhibitors

The following table summarizes the key performance indicators of this compound and the alternative BioA inhibitor, C48.

ParameterThis compoundC48Reference
Target Enzyme 7,8-diaminopelargonic acid synthase (BioA)7,8-diaminopelargonic acid synthase (BioA)[1][2]
Mechanism of Action Covalent modification of the PLP cofactorCompetitive inhibitor with respect to KAPA[1][3]
IC50 (vs. E. coli BioA) ~250 nM34 nM[1][3]
Ki (vs. M. tuberculosis BioA) Not Reported200 pM[1]
MIC50 (vs. M. tuberculosis H37Rv) Not Reported0.093 µM[1]
Key Genetic Validation Antibacterial activity suppressed by biotin; inactive against bioA auxotrophGrowth inhibition rescued by DAPA, DTB, and Biotin, but not KAPA[1][3]

Biotin Biosynthesis Pathway and Inhibition

The synthesis of biotin from pimeloyl-ACP involves a conserved four-step enzymatic pathway in many bacteria. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). Both this compound and C48 target this crucial step.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis (Late Stage) KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->DAPA C48 C48 C48->DAPA

Caption: Inhibition of the biotin biosynthesis pathway by this compound and C48.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments in the validation of BioA as the target for these inhibitors.

In Vitro BioA Enzyme Inhibition Assay

This assay quantifies the inhibitory potential of a compound against the purified BioA enzyme.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Bicine pH 8.6, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, and 0.0025% Igepal CA630).

  • Enzyme and Inhibitor Incubation: Add purified BioA enzyme to the reaction buffer. For IC50 determination, add the inhibitor (e.g., this compound or C48) across a range of concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, KAPA and S-adenosylmethionine (SAM).

  • Coupled Assay: The product of the BioA reaction, DAPA, is converted to dethiobiotin (DTB) by the addition of BioD, ATP, and a fluorescent DTB tracer.

  • Detection: The reaction progress is monitored by measuring the fluorescence signal, which is inversely proportional to the amount of DTB produced.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic nonlinear regression) to determine the IC50 value.[3] For potent inhibitors like C48, a Morrison analysis may be required to determine the Ki value.[1]

Whole-Cell Antibacterial Activity and Rescue Assay

This experiment assesses the antibacterial efficacy of the inhibitor and confirms its on-target activity in a cellular context.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., M. tuberculosis) in a suitable liquid medium.

  • Minimum Inhibitory Concentration (MIC) Determination: In a 96-well plate format, serially dilute the inhibitor in the growth medium. Inoculate each well with a standardized bacterial suspension. Incubate the plates under appropriate conditions. The MIC is the lowest concentration of the inhibitor that prevents visible bacterial growth.

  • Rescue Experiment: To confirm that the antibacterial activity is due to the inhibition of the biotin pathway, repeat the MIC experiment with the growth medium supplemented with biotin or its downstream intermediates (DAPA or DTB).[1]

  • Data Analysis: Compare the MIC values in the presence and absence of biotin or its intermediates. A significant increase in the MIC in the supplemented medium indicates that the inhibitor's effect is specifically on the biotin biosynthesis pathway.

Genetic Validation Workflow

Genetic validation provides the most definitive evidence for a drug's mechanism of action.[4] A common approach is to use a conditional mutant, where the expression of the target gene can be controlled.

Genetic_Validation_Workflow cluster_workflow Genetic Validation of BioA as the Target of this compound start Start: Hypothesis This compound targets BioA construct_mutant Construct a conditional *bioA* expression mutant (e.g., Tet-on/off system) start->construct_mutant culture_conditions Culture the mutant under permissive and non-permissive conditions for *bioA* expression construct_mutant->culture_conditions treat_with_inhibitor Treat both cultures with a range of this compound concentrations culture_conditions->treat_with_inhibitor measure_growth Measure bacterial growth (e.g., OD600 or CFU counting) treat_with_inhibitor->measure_growth analyze_results Analyze and compare the MIC values measure_growth->analyze_results conclusion Conclusion: BioA is the target of this compound analyze_results->conclusion

Caption: Workflow for the genetic validation of BioA as a drug target.

Experimental Steps for Genetic Validation:

  • Construct a Conditional Mutant: Engineer a bacterial strain where the expression of the bioA gene is under the control of an inducible promoter (e.g., a tetracycline-inducible system).[5]

  • Culture Under Different Conditions: Grow the mutant strain under two conditions:

    • Permissive: In the presence of the inducer, leading to normal or overexpression of BioA.

    • Non-permissive: In the absence of the inducer, leading to downregulation or depletion of BioA.

  • Inhibitor Treatment: Expose both cultures to a range of concentrations of the BioA inhibitor.

  • Growth Measurement: Quantify bacterial growth in each condition.

  • Analysis: A significantly lower MIC in the non-permissive condition compared to the permissive condition provides strong genetic evidence that the compound's antibacterial activity is mediated through the inhibition of BioA.[5]

References

Comparative Metabolomics of Bacteria Treated with MAC13772: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of MAC13772 on bacteria, contextualized with alternative antibacterial compounds. The data presented is based on the foundational study by Zlitni et al. (2013) in Nature Chemical Biology, which utilized a metabolite suppression profiling approach to elucidate the mechanism of action of novel antibacterial agents.

This compound is a potent inhibitor of BioA, an enzyme crucial for biotin biosynthesis in bacteria like Escherichia coli.[1] Its antibacterial activity is contingent on biotin-restricted conditions, highlighting the specificity of its target. This guide will compare the metabolic consequences of this compound treatment with two other compounds discovered through a similar methodology: MAC168425, which interferes with glycine metabolism, and MAC173979, an inhibitor of p-aminobenzoic acid (PABA) biosynthesis.[1]

Comparative Analysis of Metabolic Suppression

The efficacy of an antibacterial compound can be profiled by observing which metabolites, when supplied externally, can rescue bacterial growth in the presence of the inhibitor. This "metabolic suppression" provides a functional fingerprint of the pathway being targeted. The following table summarizes the key metabolic suppression data for this compound and its comparators against E. coli.

CompoundPrimary Metabolic Pathway TargetedKey Suppressing Metabolite(s)Mechanism of Action
This compound Biotin BiosynthesisBiotinInhibition of BioA, the 7,8-diaminopelargonic acid aminotransferase.[1]
MAC168425 Glycine MetabolismGlycine, L-ThreonineInterference with glycine production or utilization. L-Threonine can be converted to glycine in E. coli.[1]
MAC173979 Folate Biosynthesisp-Aminobenzoic acid (PABA)Inhibition of PABA biosynthesis, a precursor for folate synthesis.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of this compound and its comparators.

Metabolite Suppression Profiling

This experiment is designed to identify the metabolic pathway targeted by an antibacterial compound.

  • Bacterial Strain and Growth Conditions: Escherichia coli MG1655 is grown in a glucose minimal medium at 37°C.

  • Compound Preparation: The test compounds (this compound, MAC168425, MAC173979) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Metabolite Array: A library of metabolites, including amino acids, vitamins, and nucleobases, is prepared in 96-well plates.

  • Assay:

    • E. coli cells are diluted in minimal medium to a starting OD₆₀₀ of 0.05.

    • The test compound is added at a concentration that inhibits bacterial growth (e.g., 2x the minimum inhibitory concentration, MIC).

    • The bacteria and compound mixture is then added to the wells of the metabolite array plates.

    • Plates are incubated at 37°C for a defined period (e.g., 16 hours).

  • Data Analysis: Bacterial growth is measured by reading the optical density at 600 nm (OD₆₀₀). A significant increase in growth in the presence of a specific metabolite indicates that the compound targets that metabolic pathway.

Enzyme Inhibition Assay (BioA)

This protocol determines the direct inhibitory effect of a compound on its target enzyme.

  • Recombinant Protein Expression and Purification: The target enzyme, E. coli BioA, is overexpressed and purified.

  • Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10% glycerol).

  • Reaction Mixture: The reaction mixture contains the purified BioA enzyme, its substrate (7-keto-8-aminopelargonic acid), and the co-factor pyridoxal 5'-phosphate (PLP).

  • Inhibition Measurement:

    • Varying concentrations of the inhibitor (this compound) are pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction progress is monitored by a suitable method, such as measuring the decrease in absorbance of a coupled enzyme reaction.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration. For this compound, the reported IC₅₀ against BioA is approximately 250 nM.[1]

Visualizing the Impact of this compound

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to characterize this compound.

Biotin_Biosynthesis_Pathway Biotin Biosynthesis Pathway in E. coli and Inhibition by this compound cluster_pathway Biotin Synthesis Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB This compound This compound This compound->KAPA This compound->DAPA Inhibition

Caption: Inhibition of the E. coli biotin biosynthesis pathway by this compound.

Metabolite_Suppression_Workflow Metabolite Suppression Profiling Workflow cluster_setup Experimental Setup cluster_process Assay cluster_analysis Data Analysis Bacteria E. coli Culture Incubation Incubate Bacteria with Compound and Metabolites Bacteria->Incubation Compound Antibacterial Compound (e.g., this compound) Compound->Incubation Metabolite_Array Metabolite Array (96-well plate) Metabolite_Array->Incubation Growth_Measurement Measure Bacterial Growth (OD600) Incubation->Growth_Measurement Data_Analysis Identify Metabolites that Rescue Growth Growth_Measurement->Data_Analysis Conclusion Determine Targeted Metabolic Pathway Data_Analysis->Conclusion

Caption: Workflow for identifying drug targets via metabolite suppression.

References

Safety Operating Guide

Personal protective equipment for handling MAC13772

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for MAC13772

Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent bacterial inhibitor.

Chemical Identifier:
Compound NameCAS Number
This compound4871-40-3

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification Purpose
Hand Protection Nitrile or latex gloves.Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosols.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols.Prevents inhalation of the compound.

Operational Plan for Handling this compound

This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Compound Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for long-term storage and 4°C for short-term storage.

Preparation and Handling
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly as specified in the table above.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. A recommended solvent is DMSO.

Experimental Use
  • Containment: All experiments involving this compound should be conducted with appropriate containment measures to prevent release into the laboratory environment.

  • Avoid Aerosol Generation: Procedures that may generate aerosols should be performed in a biological safety cabinet or a fume hood.

  • Spill Management: In case of a spill, immediately alert personnel in the area. Absorb the spill with an inert material and decontaminate the area with an appropriate cleaning agent. Dispose of contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard warnings.

  • Collection: Follow your institution's guidelines for the collection and pickup of hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted.

Visual Workflow Guides

The following diagrams illustrate key safety and logistical workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task (Weighing, Solution Prep, Experiment) start->assess_task ppe_check Don Required PPE: - Gloves - Lab Coat - Eye Protection assess_task->ppe_check aerosol_risk Aerosol Generation Risk? ppe_check->aerosol_risk PPE Confirmed respirator Use NIOSH-Approved Respirator in Fume Hood/BSC aerosol_risk->respirator Yes proceed Proceed with Task in Ventilated Area aerosol_risk->proceed No respirator->proceed end End of Task proceed->end

Caption: PPE selection workflow for handling this compound.

Disposal_Plan_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Disposables (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Biohazard/Chemical Waste Bag contaminated_materials->collect_contaminated storage Store Waste in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Hazardous Waste Pickup (Follow Institutional Protocol) storage->disposal end End: Waste Disposed disposal->end

Caption: Disposal plan for this compound and associated waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.